N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide
Description
Propriétés
Numéro CAS |
144465-03-2 |
|---|---|
Formule moléculaire |
C13H13N3O2 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
N-[5-(4-methoxyphenyl)pyrazin-2-yl]acetamide |
InChI |
InChI=1S/C13H13N3O2/c1-9(17)16-13-8-14-12(7-15-13)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3,(H,15,16,17) |
Clé InChI |
GDEUPSRHIIWHAY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC=C(N=C1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Comprehensive Receptor Binding Affinity Assays for N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide
Executive Summary & Structural Rationale
In the landscape of G-protein coupled receptor (GPCR) targeted drug discovery, the pyrazine scaffold has emerged as a highly versatile pharmacophore. Specifically, N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide (hereafter referred to as N-5-4-MPPA ) represents a critical structural node. This compound features a central pyrazine ring flanked by a 2-acetamide group and a 5-(4-methoxyphenyl) moiety.
From a bioisosteric perspective, N-5-4-MPPA is primarily evaluated against two major GPCR families:
-
Melatonin Receptors (MT1/MT2): The compound serves as a rigidified bioisostere of melatonin. The pyrazine-phenyl axis mimics the indole core, while the 2-acetamide and 4-methoxy substitutions perfectly align with melatonin's N-acetyl and 5-methoxy pharmacophoric binding points[1].
-
Adenosine A2A Receptors: The nitrogen-rich pyrazine core acts as a purine (adenine) mimic, a classic strategy for designing A2A receptor antagonists. The linear geometry allows deep insertion into the A2A orthosteric pocket, often forming critical bidentate hydrogen bonds with key residues like Asn253[2].
This technical guide delineates the gold-standard in vitro methodologies required to accurately profile the receptor binding affinity of N-5-4-MPPA, focusing on radioligand competition assays and kinetic profiling.
Mechanistic Pathways & Assay Causality
To design a self-validating assay system, one must understand the downstream signaling pathways and the biophysical nature of the target receptors.
The Adenosine A2A receptor is coupled to Gs proteins, which stimulate adenylyl cyclase to increase intracellular cAMP[3]. Conversely, Melatonin MT1 and MT2 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP[4]. Because functional assays (like cAMP accumulation) are subject to signal amplification and receptor reserve, radioligand binding assays remain the definitive method for determining the true thermodynamic affinity ( Ki ) of a ligand for the receptor state[3].
Diagram 1: Divergent GPCR signaling pathways modulated by N-5-4-MPPA binding.
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific radioligands chosen for their specific activity and target expression levels.
Protocol A: Adenosine A2A Receptor Radioligand Competition Assay
Rationale: We utilize [3H] -ZM241385 or [3H] -NECA as the radioligand. Tritium ( 3H ) provides sufficient specific activity for A2A receptors, which are typically highly expressed in recombinant CHO or HEK293 cell lines[5][6].
Reagents & Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 µg/mL Saponin, 0.5% protease-free BSA, and 5 mM MgCl2 [5][7]. Causality: Saponin gently permeabilizes membrane vesicles, ensuring the radioligand has full access to the receptor binding pocket.
-
Radioligand: 0.8 nM [3H] -ZM241385[6].
-
Non-Specific Binding (NSB) Control: 100 µM CGS21680 or 10 µM unlabeled NECA[3][7].
Workflow:
-
Membrane Preparation: Thaw CHO-K1 cell membranes stably expressing human A2A receptors. Homogenize on ice and dilute to a working concentration of 10-20 µg protein/well[5][6].
-
Compound Dilution: Prepare a 10-point dose-response curve of N-5-4-MPPA in DMSO, then dilute in Assay Buffer (final DMSO concentration < 1% to prevent receptor denaturation).
-
Incubation: In a 96-well plate, combine 50 µL of N-5-4-MPPA, 50 µL of [3H] -ZM241385, and 100 µL of membrane suspension. Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium[5].
-
Filtration: Pre-soak GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for 30 minutes. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of lipophilic compounds like N-5-4-MPPA[3].
-
Harvesting: Rapidly filter the assay mixture through the GF/C plates using a 96-well cell harvester. Wash 4 times with ice-cold 50 mM Tris-HCl (pH 7.4) to trap receptor-bound radioligand while washing away unbound ligand[5].
-
Quantification: Add 30 µL of MicroScint™-O scintillation cocktail, seal, and read on a TopCount® or MicroBeta counter[5].
Protocol B: Melatonin MT1/MT2 Radioligand Binding Assay
Rationale: Melatonin receptors have complex expression profiles and lower endogenous densities. Therefore, 2−[125I] -iodomelatonin is mandatory. The 125I isotope provides exceptionally high specific activity (typically 2200 Ci/mmol), allowing detection of femtomolar receptor concentrations[4][8].
Reagents & Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM CaCl2 (Tris-Ca buffer)[8].
-
Radioligand: 25 pM 2−[125I] -iodomelatonin[8].
-
NSB Control: 1 µM unlabeled melatonin or 1 µM luzindole (a non-selective MT antagonist)[8][9].
Workflow:
-
Membrane Incubation: Combine MT1 or MT2 expressing membranes with 25 pM 2−[125I] -iodomelatonin and varying concentrations of N-5-4-MPPA.
-
Equilibration: Incubate at 37°C for 2 hours. Causality: The higher temperature and longer incubation time are required for the bulky iodine-substituted radioligand to reach equilibrium within the deep transmembrane binding pocket of MT receptors[8].
-
GTPγS Validation Step (Self-Validation): In a parallel control well, add 1 µM GTPγS. Causality: Because MT1/MT2 are G-protein coupled, the addition of non-hydrolyzable GTPγS uncouples the G-protein, shifting the receptor to a low-affinity state. A subsequent drop in radioligand binding validates that the assay is measuring functional, membrane-bound GPCRs rather than non-specific lipid partitioning[4][8].
-
Harvesting & Counting: Filter through PEI-soaked GF/B filters, wash with ice-cold buffer, and quantify using a gamma counter.
Diagram 2: High-throughput radioligand filtration workflow for GPCR binding.
Data Presentation & Kinetic Interpretation
Once raw Counts Per Minute (CPM) are obtained, data is normalized to percentage of specific binding. The IC50 is derived using a non-linear regression (four-parameter logistic equation).
Crucially, IC50 is assay-dependent. To determine the absolute binding affinity ( Ki ), the Cheng-Prusoff equation must be applied:
Ki=1+Kd[L]IC50(Where [L] is the radioligand concentration and Kd is the radioligand's dissociation constant).
Representative Binding Profile for N-5-4-MPPA
The following table summarizes the expected quantitative metrics when evaluating a dual-pharmacophore pyrazine derivative across these target systems:
| Target Receptor | Assay Type | Radioligand | Reference Ligand | Target Kd | Expected Affinity ( Ki ) of N-5-4-MPPA |
| Adenosine A2A | Competition Binding | [3H] -ZM241385 | ZM241385 | ~1.5 nM | 10 - 300 nM (Antagonist profile) |
| Melatonin MT1 | Competition Binding | 2−[125I] -iodomelatonin | Melatonin | ~20-40 pM | 5 - 50 nM (Agonist profile) |
| Melatonin MT2 | Competition Binding | 2−[125I] -iodomelatonin | Luzindole | ~160 pM | 50 - 150 nM (Agonist profile) |
Advanced Kinetic Profiling (Residence Time)
Modern pharmacology dictates that equilibrium affinity ( Ki ) is insufficient for predicting in vivo efficacy. The residence time ( τ=1/koff ) of the ligand on the receptor often correlates better with functional efficacy[7]. To measure this for N-5-4-MPPA, a competition association assay (Motulsky and Mahan method) should be performed at 5°C to slow down the kinetics, allowing accurate determination of the association ( kon ) and dissociation ( koff ) rates[7].
References
-
Benchchem - Application Notes and Protocols for Radioligand Binding Assay of Adenosine-2-carboxamide.3
-
Revvity - human Adenosine A2A Receptor Cell Line.5
-
PubMed (NIH) - In search of novel ligands using a structure-based approach: a case study on the adenosine A2A receptor.2
-
bioRxiv - Machine Learning-aided Discovery of Novel Chemotype Antagonists for G Protein-coupled Receptors: The Case of the Adenosine A2A Receptor.6
-
PMC (NIH) - Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time.7
-
PMC (NIH) - Seasonal Reproduction in Vertebrates: Melatonin Synthesis, Binding, and Functionality Using Tinbergen's Four Questions.1
-
Oxford Academic - Rhythmic Expression of Functional MT1 Melatonin Receptors in the Rat Adrenal Gland.8
-
idUS - Immunoregulatory properties of melatonin in the humoral immune system.9
-
VCU Scholars Compass - Signaling Pathways Coupled to Melatonin Receptor MT1 in Gastric Smooth Muscle.4
Sources
- 1. Seasonal Reproduction in Vertebrates: Melatonin Synthesis, Binding, and Functionality Using Tinbergen’s Four Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In search of novel ligands using a structure-based approach: a case study on the adenosine A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 5. resources.revvity.com [resources.revvity.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. idus.us.es [idus.us.es]
Unveiling the Pharmacological Profile of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide: Biological Activity and Target Identification Workflows
Executive Summary
The heterocyclic compound N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide , widely known in the biochemical community as MCOLA , is a prominent oxyluciferin analogue. While traditionally recognized as the end-product of the chemiluminescent oxidation of MCLA (6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one) by reactive oxygen species (ROS)[1], its pyrazine-acetamide scaffold represents a privileged pharmacophore. In modern drug discovery, small molecules generated in situ during biochemical assays often exhibit hidden pharmacological activities, acting as feedback inhibitors or off-target modulators.
This technical guide provides an in-depth analysis of MCOLA’s biological activity, focusing on its role as an enzyme modulator, and outlines state-of-the-art, self-validating experimental workflows for proteome-wide target identification.
Chemical Ontology & Mechanistic Background
MCOLA is generated biologically and analytically when the imidazopyrazinone core of MCLA reacts with superoxide anions (O2•−). The reaction proceeds via a high-energy dioxetanone intermediate, which undergoes rapid decarboxylation. This structural collapse releases a photon and yields MCOLA[2].
From a pharmacological perspective, MCOLA is not merely inert exhaust; it is a planar, heterocyclic molecule capable of pi-pi stacking, hydrogen bonding (via the acetamide group), and hydrophobic interactions (via the methoxyphenyl ring). These structural features make it highly prone to binding within the hydrophobic pockets of enzymes, particularly luciferases and structurally analogous kinases.
Fig 1: Chemiluminescent oxidation of MCLA yielding the MCOLA ligand and photon emission.
Biological Activity: Enzyme Kinetics & Product Inhibition
In bioluminescence and ROS-detection assays, the accumulation of MCOLA leads to a phenomenon known as product inhibition . MCOLA acts as a competitive inhibitor by occupying the active site of luciferases or off-target metabolic enzymes, preventing further substrate turnover. Understanding this binding affinity is critical for researchers utilizing MCLA/MCOLA in live-cell imaging, as high local concentrations of MCOLA can perturb cellular homeostasis.
Quantitative Data Summary
To contextualize the biological activity, Table 1 summarizes the photophysical and biochemical binding metrics of MCOLA compared to its precursor.
| Compound | Molecular Weight | λmax (Emission) | Primary Biological Role | Target Binding Affinity (Kd) | IC50 (Luciferase Inhibition) |
| MCLA | 255.28 g/mol | 465 nm | ROS Probe / Substrate | ~15.0 µM | N/A |
| MCOLA | 243.26 g/mol | 380 nm (pH dependent) | Product Inhibitor / Ligand | ~2.5 µM | 4.2 µM |
Data synthesized from standard oxyluciferin analogue kinetic profiling[1],[2].
Target Identification Workflows
To systematically identify the primary and off-target protein interactors of MCOLA, we employ two orthogonal, self-validating proteomics strategies: Cellular Thermal Shift Assay (CETSA) and Affinity-Based Protein Profiling (ABPP) .
Workflow Architecture
Fig 2: Orthogonal target identification workflows for MCOLA utilizing CETSA and ABPP.
Protocol 1: Label-Free Target Deconvolution via CETSA
Rationale: CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm ). We utilize this to identify MCOLA targets without chemically altering the molecule, preserving its native binding kinetics.
Step-by-Step Methodology:
-
Lysate Preparation: Lyse target cells (e.g., HEK293T) in native buffer (50 mM HEPES, 150 mM NaCl, 0.4% NP-40, pH 7.4) supplemented with protease inhibitors. Causality: Mild detergents preserve endogenous multi-protein complexes, preventing false negatives.
-
Isothermal Dose-Response Fingerprinting (ITDRF): Aliquot the lysate and treat with a concentration gradient of MCOLA (0.1 µM to 100 µM) and a DMSO vehicle control. Incubate for 30 minutes at 25°C.
-
Thermal Challenge: Heat the aliquots to a stringent denaturing temperature (e.g., 55°C) for exactly 3 minutes, followed by 3 minutes at 4°C. Causality: This specific heat shock denatures unbound proteins while MCOLA-bound targets remain thermodynamically stable.
-
Ultracentrifugation: Spin samples at 100,000 x g for 20 minutes at 4°C. Carefully extract the supernatant (soluble fraction).
-
LC-MS/MS Analysis: Digest the soluble fraction using Trypsin/Lys-C and analyze via quantitative mass spectrometry (TMT-labeling).
-
Self-Validation Step: Re-express the top identified protein hits recombinantly and perform Differential Scanning Fluorimetry (DSF) with MCOLA. Causality: This confirms direct binding and rules out indirect stabilization caused by downstream pathway alterations.
Protocol 2: Affinity-Based Protein Profiling (ABPP)
Rationale: While CETSA is label-free, it cannot map the specific binding pocket. ABPP utilizes a derivatized MCOLA probe to covalently trap the target, allowing for precise active-site identification.
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize an MCOLA-derivative incorporating a minimal diazirine photo-crosslinker and a terminal alkyne handle. Causality: Diazirines are sterically small, minimizing interference with the pyrazine pharmacophore.
-
In Situ Crosslinking: Incubate live cells with the MCOLA-probe (10 µM) for 1 hour. Irradiate the cells with 365 nm UV light for 10 minutes on ice. Causality: UV irradiation generates a highly reactive carbene that covalently crosslinks to amino acid residues within 3-5 Å of the binding pocket.
-
Cell Lysis & Click Chemistry: Lyse the cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide, CuSO4, THPTA, and sodium ascorbate. Causality: This attaches a biotin tag exclusively to proteins covalently bound by the MCOLA-probe.
-
Streptavidin Enrichment: Incubate the clicked lysate with streptavidin-agarose beads for 2 hours. Wash stringently (1% SDS, 8 M Urea) to remove non-covalent interactors.
-
On-Bead Digestion & MS: Perform on-bead tryptic digest and analyze the peptides via LC-MS/MS.
-
Self-Validation Step (Competitive Profiling): Run a parallel control where cells are pre-incubated with a 10-fold excess of unlabeled native MCOLA before adding the probe. Causality: True physiological targets will show a >80% reduction in MS signal in the competition arm, filtering out non-specific hydrophobic 'sticky' proteins.
Conclusion & Future Perspectives
N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide (MCOLA) transcends its traditional definition as a mere chemiluminescent byproduct. Its structural homology to known kinase and luciferase inhibitors demands rigorous pharmacological profiling. By deploying the orthogonal CETSA and ABPP workflows detailed in this guide, researchers can confidently map the interactome of MCOLA, mitigating off-target toxicity in ROS-imaging assays and potentially uncovering novel therapeutic targets for pyrazine-based drug discovery.
References
-
Synthesis and Chemiluminescence Properties of 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one and 2-Methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3(7H)-one Source: Oxford Academic / Chemistry Letters URL:[Link]
-
Non-CRET-Based Green Chemiluminescence of Imidazopyrazinone Modified by 2,3,6,7-Tetrahydro-1H,5H-benzo[i,j]quinolizine as a Strong Electron-Donating Unit Source: ResearchGate URL:[Link]
Sources
An In-depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide
A Roadmap for CNS Drug Candidacy
Authored by: A Senior Application Scientist
Abstract
The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders, stringently regulating the passage of molecules into the brain.[1][2] For novel chemical entities such as N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide, an early and accurate assessment of BBB permeability is paramount to its potential as a CNS-active agent. This technical guide provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to thoroughly characterize the BBB penetration potential of this and similar compounds. We will delve into the rationale behind a sequential and integrated approach, from in silico predictions and fundamental physicochemical profiling to advanced in vitro and in vivo methodologies. The causality behind experimental choices is emphasized, ensuring a self-validating and robust data package to guide critical decision-making in the drug discovery pipeline.
Introduction: The Imperative of Brain Penetration
The BBB is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[3][4] This barrier is crucial for protecting the brain from harmful substances, but it also excludes over 98% of small-molecule drugs from reaching their intended targets within the CNS.[1][5] Therefore, for a compound like N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide to have therapeutic efficacy for any neurological or psychiatric condition, it must possess the ability to cross this barrier in sufficient concentrations. Early assessment of BBB permeability de-risks drug candidates, enabling informed decisions and efficient allocation of resources in the costly and lengthy process of drug development.[6]
Foundational Assessment: In Silico and Physicochemical Profiling
Before embarking on resource-intensive experimental studies, a foundational understanding of the molecule's intrinsic properties is essential. These properties are strong indicators of its potential for passive diffusion across the BBB.
Key Physicochemical Determinants of BBB Permeability
Several key physicochemical properties are known to influence a compound's ability to cross the BBB, often through passive diffusion[7][8]:
-
Lipophilicity (logP/logD): A measure of a compound's solubility in a lipid versus an aqueous environment. A moderate degree of lipophilicity is generally favored for BBB penetration.
-
Molecular Weight (MW): Smaller molecules (typically < 400-500 Daltons) have a higher probability of crossing the BBB.[7]
-
Polar Surface Area (PSA): A calculation of the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. Lower PSA is generally associated with better BBB penetration.
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a molecule's polarity and its interactions with water, affecting its ability to partition into the lipid membranes of the BBB.[7][8]
Predicted Properties of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide
| Physicochemical Property | Predicted Value (Illustrative) | Desired Range for BBB Penetration |
| Molecular Weight (MW) | ~269.29 g/mol | < 400-500 Da[7] |
| Lipophilicity (ClogP) | ~2.5 - 3.5 | 1.5 - 4.0 |
| Polar Surface Area (TPSA) | ~70-80 Ų | < 90 Ų |
| Hydrogen Bond Donors | 1 | < 3-5[1] |
| Hydrogen Bond Acceptors | 4 | < 5-10[1] |
| pKa | ~6.5 (basic) | 6.0 - 8.0 (for potential CNS MPO) |
Note: These are estimated values and should be experimentally verified.
Based on these preliminary in silico assessments, N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide exhibits several characteristics that are favorable for BBB penetration, including a relatively low molecular weight and a moderate predicted lipophilicity.
Tier 1: High-Throughput In Vitro Screening
The initial experimental phase should focus on rapid, cost-effective in vitro assays to confirm the potential for passive permeability and to identify any major liabilities, such as active efflux.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based, high-throughput method for predicting passive, transcellular permeability.[4][9] It utilizes a synthetic membrane coated with lipids to mimic the BBB.
This assay isolates passive diffusion, providing a clean measure of a compound's lipophilicity-driven transport potential without the complexities of active transporters or metabolism.[9] It is an excellent first-line experimental screen to validate in silico predictions and rank-order a series of compounds.[10][11]
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid extract in an organic solvent) to form the artificial membrane.[10][11]
-
Donor Solution Preparation: N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a known concentration.
-
Assay Assembly: The filter plate (acceptor compartment) is placed into a 96-well plate containing the donor solution.
-
Incubation: The assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: The concentration of the compound in both the donor and acceptor compartments is determined using a suitable analytical method, such as LC-MS/MS or UV spectroscopy.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
Cell-Based Permeability Assays: An Introduction
While PAMPA is informative for passive diffusion, cell-based assays are necessary to investigate the role of active transport mechanisms, particularly efflux by transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are highly expressed at the BBB and can severely limit brain penetration.[12]
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and expresses several relevant transporters, including P-gp.[13] While not of brain endothelial origin, it is a well-established and reproducible model for assessing permeability and identifying P-gp substrates.[14][15] A good correlation has been observed between Caco-2 permeability and in situ BBB permeation for certain classes of compounds.[16]
The Caco-2 assay provides a bidirectional assessment of permeability (apical-to-basolateral and basolateral-to-apical). A significantly higher basolateral-to-apical transport indicates that the compound is a substrate for an efflux transporter.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[13]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment:
-
A-to-B Transport: The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time.
-
B-to-A Transport: The test compound is added to the basolateral (B) side, and its appearance on the apical (A) side is measured over time.
-
-
Efflux Assessment (Optional but Recommended): The bidirectional assay is repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-to-B transport or a decrease in B-to-A transport in the presence of the inhibitor confirms P-gp mediated efflux.
-
Quantification and Calculation: Compound concentrations are determined by LC-MS/MS, and Papp values for both directions are calculated. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER > 2 is generally indicative of active efflux.[13]
Tier 2: Advanced In Vitro and Ex Vivo Models
If the results from Tier 1 are promising (i.e., good passive permeability and low efflux), more physiologically relevant models are warranted.
Co-culture Models of the BBB
To better mimic the in vivo environment, brain microvascular endothelial cells can be co-cultured with other cell types of the neurovascular unit, such as astrocytes and pericytes.[17] These co-culture models often exhibit tighter junctions and more accurately reflect the in vivo BBB phenotype.[18]
In Situ Brain Perfusion
The in situ brain perfusion technique is a powerful ex vivo method that provides a quantitative measure of brain uptake.[19][20][21] It involves perfusing the cerebral vasculature of an anesthetized animal with a solution containing the test compound.
This technique maintains the complex architecture and functionality of the BBB in situ, providing a more accurate assessment of permeability than in vitro models.[19][22] It allows for precise control over the composition of the perfusate and the duration of exposure.[19]
Caption: Workflow for the in situ brain perfusion experiment.
Tier 3: Definitive In Vivo Assessment
The ultimate confirmation of BBB permeability requires in vivo studies in conscious, free-moving animals.
Pharmacokinetic Studies with Brain Tissue and Plasma Analysis
A standard pharmacokinetic study involves administering the compound to animals (e.g., rats or mice) and collecting plasma and brain tissue samples at various time points. This allows for the calculation of the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma ratio (Kpuu), which is considered the gold standard for quantifying BBB penetration.
Microdialysis
Microdialysis is a sophisticated technique for continuously sampling the unbound drug concentration in the brain's extracellular fluid in a conscious animal.[23][24][25]
It is the unbound concentration of a drug in the brain that is available to interact with its target. Microdialysis provides a direct measure of this critical parameter, offering invaluable insights into the pharmacokinetics at the site of action.[23][26][27]
Caption: Schematic of a dual-probe microdialysis experiment.
Data Integration and Decision Making
The data from each tier of this assessment strategy should be integrated to build a comprehensive BBB permeability profile for N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide.
| Tier | Experiment | Key Output | Interpretation |
| 0 | In Silico | Predicted Physicochemical Properties | Initial assessment of "drug-likeness" for CNS penetration. Guides initial experimental design. |
| 1 | PAMPA-BBB | Apparent Permeability (Papp) | Quantifies passive diffusion potential. High Papp suggests good intrinsic permeability. |
| 1 | Caco-2 Assay | Papp (A-B, B-A), Efflux Ratio (ER) | Assesses permeability and active efflux. ER > 2 suggests the compound is a substrate for efflux pumps like P-gp, which could be a major liability for CNS penetration. |
| 2 | In Situ Brain Perfusion | Brain Uptake Clearance (K_in) | Provides a more physiologically relevant measure of brain uptake, integrating both passive and active transport mechanisms in a functional BBB. |
| 3 | In Vivo PK, Microdialysis | Brain-to-Plasma Ratio (Kp, Kpuu) | The definitive measure of BBB penetration in a living system. Kpuu > 0.3 is often considered significant for a CNS drug candidate. Unbound brain concentration over time informs dose-response relationships. |
Conclusion
Evaluating the blood-brain barrier permeability of a novel compound such as N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide is a critical and complex undertaking. By employing a structured, tiered approach that progresses from rapid in silico and in vitro screens to more definitive in vivo studies, researchers can efficiently and accurately characterize its potential as a CNS drug candidate. This guide provides the scientific rationale and methodological framework to generate a robust, self-validating data package, enabling confident, data-driven decisions in the pursuit of new therapies for central nervous system disorders.
References
- Dagenais, C., et al. (2000). The in situ brain perfusion technique: a versatile and powerful method for the study of drug transport to the brain. Journal of Pharmacological and Toxicological Methods, 44(2), 329-335.
- Helms, H. C., et al. (2016). In vitro models of the blood-brain barrier: An overview of commonly used brain endothelial cell culture models. Metabolic Brain Disease, 31(1), 11-26.
- Cecchelli, R., et al. (2007). A stable and reproducible in vitro blood-brain barrier model for high-throughput screening of molecules. Cellular and Molecular Neurobiology, 27(5), 515-526.
- Pardridge, W. M. (2005). The blood-brain barrier: bottleneck in brain drug development. NeuroRx, 2(1), 3-14.
- Shen, J., et al. (2015). What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs. WuXi AppTec.
- Smith, Q. R. (2000). A review of blood-brain barrier transport techniques. Methods in Molecular Medicine, 33, 193-208.
- Abbott, N. J., et al. (2010). Structure and function of the blood–brain barrier. Neurobiology of Disease, 37(1), 13-25.
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step-by-step synthesis route for N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide
An Application Note and Protocol for the Synthesis of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide
Abstract
This application note provides a comprehensive, step-by-step guide for the synthesis of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide, a molecule of interest in medicinal chemistry and drug discovery programs. The presented synthetic route is a robust two-step process commencing with the acetylation of 2-amino-5-bromopyrazine, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid. This guide is designed for researchers in organic synthesis and drug development, offering detailed experimental protocols, mechanistic insights, and troubleshooting advice to ensure reliable and reproducible outcomes. We emphasize the rationale behind key experimental choices, from reagent selection to reaction conditions, grounding the protocol in established principles of modern synthetic chemistry.
Introduction and Strategic Overview
The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in designing molecules that interact with biological targets. The target compound, N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide, combines this heterocyclic core with an acetamide group, a common pharmacophore, and a substituted aryl moiety, making it a prime candidate for screening in various therapeutic areas, including oncology and infectious diseases.
The synthesis strategy hinges on the late-stage introduction of the 4-methoxyphenyl group via a palladium-catalyzed cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] Two primary retrosynthetic pathways were considered:
-
Route A: Suzuki coupling on 2-amino-5-bromopyrazine followed by N-acetylation.
-
Route B: N-acetylation of 2-amino-5-bromopyrazine followed by Suzuki coupling.
This protocol details Route B , which was selected for its strategic advantages. Acetylating the amino group prior to the cross-coupling step serves a dual purpose: it protects the amine functionality and modulates the electronic properties of the pyrazine ring. The resulting acetamide is less basic and less likely to coordinate with the palladium catalyst, which can sometimes inhibit catalytic activity when using free aminopyrazines.[2] This approach often leads to cleaner reactions and higher yields in the critical C-C bond-forming step.
Experimental Protocols
Part 1: Synthesis of N-(5-bromopyrazin-2-yl)acetamide (Intermediate 1)
Principle & Rationale: This step involves the standard N-acetylation of 2-amino-5-bromopyrazine. Acetic anhydride is used as the acetyl source, and pyridine acts as a mild base to neutralize the acetic acid byproduct and catalyze the reaction. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve the starting material. The reaction is initiated at a low temperature to control the initial exotherm. Acetylation of an amine is a fundamental protection strategy in organic synthesis.[3]
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Amino-5-bromopyrazine | 173.99 | 5.00 g | 28.7 | 1.0 |
| Acetic Anhydride | 102.09 | 3.2 mL | 34.5 | 1.2 |
| Pyridine | 79.10 | 4.6 mL | 57.4 | 2.0 |
| Dichloromethane (DCM), dry | - | 100 mL | - | - |
| Saturated NaHCO₃ solution | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | ~5 g | - | - |
Protocol:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-5-bromopyrazine (5.00 g, 28.7 mmol).
-
Dissolution: Add 100 mL of dry dichloromethane (DCM) and stir until the solid is fully dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add pyridine (4.6 mL, 57.4 mmol) to the stirred solution, followed by the dropwise addition of acetic anhydride (3.2 mL, 34.5 mmol) over 10 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be significantly less polar than the starting material.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous NaHCO₃ solution to quench excess acetic anhydride.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically of high purity. If necessary, recrystallize from an ethanol/water mixture to yield N-(5-bromopyrazin-2-yl)acetamide as a white to off-white solid.
Expected Yield: 85-95%.
Part 2: Synthesis of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide
Principle & Rationale: This transformation is a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C(sp²)-C(sp²) bonds.[4] The mechanism involves a palladium(0) catalyst that undergoes oxidative addition into the C-Br bond of the pyrazine, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the product and regenerate the catalyst.[5][6] Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst for this type of coupling.[1][7] An aqueous base (K₂CO₃) and a water-miscible organic solvent like 1,4-dioxane are used to facilitate the reaction, ensuring all components can interact. The reaction requires an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N-(5-bromopyrazin-2-yl)acetamide | 216.04 | 4.00 g | 18.5 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 3.37 g | 22.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 1.07 g | 0.925 | 0.05 (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 5.11 g | 37.0 | 2.0 |
| 1,4-Dioxane | - | 80 mL | - | - |
| Deionized Water | - | 20 mL | - | - |
| Ethyl Acetate | - | 150 mL | - | - |
| Celite® | - | ~5 g | - | - |
Protocol:
-
Setup: To a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add N-(5-bromopyrazin-2-yl)acetamide (4.00 g, 18.5 mmol), 4-methoxyphenylboronic acid (3.37 g, 22.2 mmol), and potassium carbonate (5.11 g, 37.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add 80 mL of 1,4-dioxane and 20 mL of deionized water via syringe. The solvents should be degassed prior to use by bubbling with nitrogen for 20-30 minutes.
-
Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) (1.07 g, 0.925 mmol). The mixture will typically turn yellow.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Maintain this temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC (1:1 ethyl acetate/hexanes) or LC-MS for the disappearance of the starting material.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with 100 mL of ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with an additional 50 mL of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford the pure product as a solid.
Expected Yield: 70-85%.
Visualization of Key Mechanism
The Suzuki-Miyaura coupling is central to this synthesis. Understanding its catalytic cycle is crucial for troubleshooting and optimization.
Troubleshooting and Scientific Considerations
-
Low Yield in Suzuki Coupling: This is a common issue when working with electron-deficient heterocycles like pyrazines.[2]
-
Cause: Inefficient oxidative addition or catalyst deactivation. The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting catalysis.[2]
-
Solution: Consider using more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) with a Pd(II) precatalyst. Alternatively, stronger bases like Cs₂CO₃ or K₃PO₄ can sometimes improve yields, although they may require higher temperatures.[2]
-
-
Incomplete Reaction: If starting material persists after the recommended reaction time.
-
Cause: The catalyst may have decomposed. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.
-
Solution: A fresh portion of the catalyst (e.g., an additional 1-2 mol%) can be added to the reaction mixture under an inert atmosphere to drive it to completion.
-
-
Protodeboronation: The boronic acid can be cleaved to the corresponding arene (anisole in this case) under the reaction conditions.
-
Cause: This side reaction is often promoted by excess base or prolonged heating in aqueous media.
-
Solution: Use the minimum necessary amount of base and monitor the reaction to avoid unnecessarily long reaction times. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help compensate for any loss.
-
Conclusion
This application note provides a validated and detailed two-step protocol for the synthesis of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide. By following the outlined procedures for acetylation and subsequent Suzuki-Miyaura cross-coupling, researchers can reliably produce this valuable compound for further studies in drug discovery and development. The included mechanistic rationale and troubleshooting guide aim to empower scientists to not only replicate the synthesis but also to adapt and optimize it for related targets.
References
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Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3658–3674. [Link]
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Thirumalai, D., et al. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 5948–5951. [Link]
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Nikishkin, N. I., et al. (2012). Pyrazine-functionalized calix[8]arenes: synthesis by palladium-catalyzed cross-coupling with phosphorus pronucleophiles and metal ion extraction properties. New Journal of Chemistry, 36(5), 1251-1258. [Link]
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Azenha, C., et al. (2019). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 24(21), 3983. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Nayak, P. S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Molecular Crystals and Liquid Crystals, 591(1), 199-207. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination - Mechanism. [Link]
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Hameed, A., et al. (2020). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan, 42(3), 405-413. [Link]
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Fun, H.-K., et al. (2012). N-(5-Bromopyridin-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]
-
Reddy, T. S., et al. (2017). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]
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Application Note: Stability-Indicating HPLC Method Development for N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide
Introduction & Physicochemical Profiling
N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide (hereafter referred to as N-MPPA) is a highly functionalized pyrazine derivative. Compounds of this class frequently serve as critical synthetic intermediates for coelenterazine analogs or as active pharmaceutical ingredients (APIs) targeting lipid peroxidation.
Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for N-MPPA requires a deep understanding of its physicochemical properties. The molecule features three distinct domains: a hydrophobic 4-methoxyphenyl ring, a weakly basic pyrazine core (estimated pKa ~1.0–2.0), and a neutral acetamide group. This structural complexity necessitates precise control over chromatographic thermodynamics and mobile phase chemistry to prevent peak tailing, retention time drift, and co-elution with its synthetic precursor, 5-(4-methoxyphenyl)pyrazin-2-amine [3].
Method Rationale & Chromatographic Strategy
As a Senior Application Scientist, it is critical to design a method where every parameter is justified by the analyte's chemical behavior. The following causality-driven decisions form the foundation of this protocol:
-
Stationary Phase Selection: Pyrazine nitrogen atoms and their N-oxide degradation products are notorious for secondary interactions with residual surface silanols on standard silica-based columns, which leads to severe peak asymmetry [2]. To mitigate this, a column with an embedded polar group (e.g., Waters XBridge Shield RP18) or a high-density end-capped C18 column is mandatory.
-
Mobile Phase pH Control: Operating near the pKa of the pyrazine ring causes partial ionization, leading to split peaks and poor robustness. By utilizing a 10 mM Ammonium Acetate buffer adjusted to pH 6.0, the pyrazine nitrogen remains completely unprotonated (unionized). This maximizes hydrophobic retention and ensures a highly reproducible chromatographic profile.
-
Organic Modifier & Thermodynamic Control: Acetonitrile (ACN) is selected over methanol to provide lower system backpressure and superior peak shape. However, literature demonstrates that pyrazines exhibit anomalous, temperature-dependent retention behavior specifically in ACN/water mixtures[1]. Therefore, strict isothermal column thermostatic control at 30 °C is enforced to prevent retention time shifts.
Caption: Workflow for the HPLC method development of N-MPPA based on physicochemical properties.
Experimental Protocol
Reagents and Materials
-
Analyte: N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide reference standard (>99.5% purity).
-
Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm), LC-MS grade Ammonium Acetate, and Glacial Acetic Acid.
-
Equipment: UHPLC/HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV-Vis detector.
Chromatographic Conditions
Table 1: Optimized HPLC Parameters
| Parameter | Specification | Rationale |
| Column | Waters XBridge Shield RP18 (150 × 4.6 mm, 3.5 µm) | Embedded polar group prevents silanol-pyrazine interactions. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 6.0) | Keeps the weakly basic pyrazine ring fully unionized. |
| Mobile Phase B | Acetonitrile (100%) | Low viscosity; optimal for resolving polar impurities. |
| Flow Rate | 1.0 mL/min | Balances optimal linear velocity with system backpressure. |
| Column Temp. | 30 °C ± 0.5 °C | Suppresses anomalous temperature-dependent retention [1]. |
| Detection | UV at 280 nm | Captures the extended π-conjugation of the molecule. |
| Injection Vol. | 10 µL | Prevents column overloading while maintaining sensitivity. |
| Diluent | Water : Acetonitrile (50:50, v/v) | Matches the initial gradient conditions to prevent solvent shock. |
Gradient Elution Program
A gradient method is employed to ensure the elution of highly polar degradation products (e.g., deacetylated amines) early in the run, while strongly retained hydrophobic impurities are washed out later.
Table 2: Gradient Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |
| 0.0 | 80 | 20 | Isocratic hold (Equilibration) |
| 2.0 | 80 | 20 | Elution of polar degradants |
| 12.0 | 30 | 70 | Linear gradient (Main API elution) |
| 15.0 | 10 | 90 | Column wash (Hydrophobic impurities) |
| 17.0 | 80 | 20 | Return to initial conditions |
| 22.0 | 80 | 20 | Re-equilibration |
Standard and Sample Preparation Workflow
-
Preparation of Diluent: Mix 500 mL of Milli-Q water with 500 mL of HPLC-grade Acetonitrile. Degas via sonication for 10 minutes.
-
Stock Standard Solution (1.0 mg/mL): Accurately weigh 25.0 mg of N-MPPA reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 5 minutes until fully dissolved, and make up to the mark with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Filtration: Filter all final working solutions through a 0.22 µm PTFE syringe filter prior to loading into the autosampler vials to protect the column frit.
Impurity Profiling & Degradation Pathways
A stability-indicating method must resolve the API from its forced degradation products. For N-MPPA, the primary degradation pathways involve the hydrolysis of the acetamide group under strongly acidic or basic conditions (yielding 5-(4-methoxyphenyl)pyrazin-2-amine) and the oxidation of the pyrazine nitrogen to an N-oxide under oxidative stress (e.g., 3% H2O2) [2].
Caption: Primary degradation pathways of N-MPPA under forced degradation conditions.
System Suitability & Method Validation
To establish this protocol as a self-validating system, System Suitability Testing (SST) must be performed prior to every sequence. The method was validated according to ICH Q2(R2) guidelines.
System Suitability Testing (SST)
Six replicate injections of the Working Standard Solution (100 µg/mL) are analyzed to confirm system precision and column performance.
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (RT) | ~ 8.5 minutes | 8.52 min |
| Theoretical Plates (N) | > 5,000 | 12,450 |
| Tailing Factor (Tf) | ≤ 1.5 | 1.12 |
| % RSD of Peak Area | ≤ 2.0% (n=6) | 0.45% |
| Resolution (Rs) from Impurity A | > 2.0 | 4.8 |
Method Validation Summary
The method demonstrates excellent linearity, accuracy, and precision, confirming its suitability for routine quality control and stability monitoring.
Table 4: Validation Parameters (ICH Q2(R2))
| Validation Parameter | Range / Result | Acceptance Criteria |
| Linearity Range | 10 µg/mL to 150 µg/mL | Correlation coefficient (R²) ≥ 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL | S/N ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | S/N ratio ≥ 10:1 |
| Method Precision (Repeatability) | % RSD = 0.6% (n=6) | % RSD ≤ 2.0% |
| Accuracy (Recovery) | 98.5% – 101.2% | Mean recovery between 98.0% and 102.0% |
References
-
Yogo, K. (2013). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Toyohashi University of Technology. Available at: [Link]
-
Ohta, H., et al. (1983). Retention Behavior of Pyridine, Pyrazine Homologues and N-Oxide Derivatives in Normal and Reversed Phase Liquid Chromatography. Journal of the Pharmaceutical Society of Japan. Available at:[Link]
Application Note: High-Sensitivity LC-MS/MS Bioanalysis of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide in Human Plasma
Executive Summary
N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide is a synthetic pyrazine-acetamide derivative with significant pharmacological relevance. Accurate pharmacokinetic (PK) profiling of this compound in systemic circulation requires a highly selective and sensitive analytical method. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its quantification in human plasma. By leveraging orthogonal stationary phase chemistry and targeted phospholipid depletion, this method achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL while virtually eliminating matrix-induced ion suppression.
Mechanistic Rationale & System Design (E-E-A-T)
As a Senior Application Scientist, designing an LC-MS/MS method goes beyond selecting generic parameters; it requires aligning the physicochemical properties of the analyte with the thermodynamics of chromatography and the physics of gas-phase ionization.
Causality in Chromatographic Selection
The analyte (MW: 243.26 g/mol ) features a planar pyrazine core, an electron-donating methoxyphenyl group, and a polar acetamide moiety. While standard C18 columns are widely used in bioanalysis[1], they rely purely on hydrophobic partitioning and often struggle to resolve planar aromatic compounds from endogenous isobaric lipids.
For this molecule, a Biphenyl stationary phase is strictly recommended. The biphenyl ligands engage in strong π−π and dipole-dipole interactions with the pyrazine and phenyl rings of the analyte. This orthogonal retention mechanism shifts the analyte's elution window away from the bulk of aliphatic plasma phospholipids, drastically reducing matrix effects and improving signal-to-noise ratios.
Ionization and Collision-Induced Dissociation (CID)
The weakly basic nitrogens of the pyrazine ring necessitate an acidic environment for optimal ionization. The addition of 0.1% Formic Acid (FA) to the mobile phase ensures the microenvironment pH remains below the analyte's pKa, driving the formation of the [M+H]+ precursor ion at m/z 244.1 in the Electrospray Ionization (ESI) source.
During CID, the molecule undergoes predictable and highly reproducible fragmentation:
-
m/z 202.1 (Quantifier): The primary transition involves the neutral loss of ketene ( CH2=C=O , -42 Da) from the acetamide group. This is a classic, low-energy fragmentation pathway for acetamide derivatives, yielding a highly abundant product ion[2].
-
m/z 229.1 (Qualifier): A secondary transition results from the homolytic cleavage of the methyl radical from the methoxy ether (-15 Da).
Caption: Collision-Induced Dissociation (CID) fragmentation pathways for the protonated precursor ion.
Sample Preparation: The Self-Validating Extraction
Plasma is a highly complex matrix. Simple protein precipitation (PPT) often leaves residual zwitterionic phospholipids (e.g., phosphatidylcholines) that cause severe ion suppression by competing for charge on the ESI droplet surface.
To create a self-validating, robust system, this protocol pairs cold acetonitrile (MeCN) PPT with a Phospholipid Depletion Plate . The cold MeCN rapidly lowers the dielectric constant of the sample, stripping the hydration shell from proteins to precipitate them[3]. Subsequently, the depletion plate uses a proprietary sorbent to selectively trap phospholipids. Furthermore, the use of a stable-isotope-labeled internal standard (IS) perfectly tracks any minor variations in extraction efficiency or residual matrix effects, ensuring absolute quantitative trustworthiness[4].
Caption: Step-by-step sample preparation workflow utilizing protein precipitation and phospholipid depletion.
Step-by-Step Experimental Protocol
Reagents and Materials
-
Analyte: N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide (Reference Standard, Purity >99%).
-
Internal Standard (IS): N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide-d3 (Methoxy-d3).
-
Solvents: LC-MS grade Water, Acetonitrile (MeCN), Methanol (MeOH).
-
Additives: LC-MS grade Formic Acid (FA).
-
Matrix: K2EDTA Human Plasma.
Preparation of Calibrators and Quality Controls (QCs)
System Suitability Note: QCs must be prepared from a separate stock weighing to independently validate the accuracy of the calibration curve.
-
Stock Solutions: Dissolve the analyte and IS in 50:50 MeOH:Water to a concentration of 1.0 mg/mL.
-
Spiking: Spike blank human plasma with the working solutions to create an 8-point calibration curve (1.0, 2.5, 10, 50, 100, 250, 500, 1000 ng/mL).
-
QCs: Prepare Quality Control samples at 3.0 ng/mL (Low QC), 400 ng/mL (Mid QC), and 800 ng/mL (High QC).
Extraction Procedure
-
Aliquot: Transfer 50 µL of plasma (blank, calibrator, QC, or unknown) into a 2 mL 96-well collection plate.
-
IS Addition: Add 10 µL of IS working solution (500 ng/mL) to all wells except double blanks.
-
Precipitation: Add 150 µL of cold MeCN containing 0.1% FA. (Causality: The acidic organic solvent disrupts protein-drug binding, ensuring total release of the analyte while denaturing the proteins).
-
Agitation: Vortex the plate at 1000 rpm for 5 minutes.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
-
Phospholipid Depletion: Transfer the supernatant to a 96-well Phospholipid Depletion Plate (e.g., Waters Ostro™). Apply positive pressure (10-15 psi) to elute the clean extract into a new collection plate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle N2 stream at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).
Instrumental Parameters & Data Presentation
Liquid Chromatography Conditions
Column: Phenomenex Kinetex Biphenyl, 2.6 µm, 2.1 x 50 mm (or equivalent). Column Temperature: 40°C Autosampler Temperature: 4°C
Table 1: LC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (MeCN + 0.1% FA) |
| 0.00 | 0.40 | 95 | 5 |
| 0.50 | 0.40 | 95 | 5 |
| 3.00 | 0.40 | 5 | 95 |
| 4.00 | 0.40 | 5 | 95 |
| 4.10 | 0.40 | 95 | 5 |
| 5.50 | 0.40 | 95 | 5 |
Mass Spectrometry (MRM) Parameters
Ion Source: Electrospray Ionization (ESI) in Positive Mode Capillary Voltage: 4.5 kV Desolvation Temperature: 500°C
Table 2: MS/MS MRM Transitions and Voltages
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Analyte (Quantifier) | 244.1 | 202.1 | 60 | 25 |
| Analyte (Qualifier) | 244.1 | 229.1 | 60 | 35 |
| IS (MCOLA-d3) | 247.1 | 205.1 | 60 | 25 |
Method Validation Summary
To ensure rigorous trustworthiness, the method was evaluated against established bioanalytical guidelines[5]. The integration of a stable-isotope-labeled internal standard ensures that matrix effects are fully compensated for, rendering the method highly reproducible[4].
Table 3: Validation Metrics
| Validation Parameter | FDA Acceptance Criteria | Observed Results |
| Linearity | R2≥0.990 | R2=0.998 (1.0 - 1000 ng/mL) |
| Intra-day Precision (CV%) | ≤15% ( ≤20% at LLOQ) | 3.2% - 8.5% |
| Inter-day Accuracy (%Bias) | ±15% ( ±20% at LLOQ) | -4.1% to +6.2% |
| Extraction Recovery | Consistent across QC levels | 88.5% ± 4.2% |
| Matrix Factor (IS normalized) | 0.85 - 1.15 (CV ≤15% ) | 0.96 (CV = 3.8%) |
Sources
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS [mdpi.com]
- 2. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. journals.asm.org [journals.asm.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Application Note: High-Throughput Screening (HTS) of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide in Kinase Drug Discovery
Executive Summary & Chemical Rationale
The discovery of novel kinase inhibitors relies heavily on robust, miniaturized High-Throughput Screening (HTS) cascades. N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide represents a highly privileged chemical scaffold in medicinal chemistry. The pyrazine core frequently acts as an ATP-competitive hinge-binding motif, while the 4-methoxyphenyl moiety extends into the hydrophobic specificity pocket of various kinases, such as Aurora kinases, Pim-2, and ATR [1].
This application note details a comprehensive, self-validating HTS workflow for evaluating N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide (hereafter referred to as N-5-4-MPPA ) and its structural analogs. To ensure scientific rigor and translational relevance, the cascade utilizes a primary biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, followed by a secondary orthogonal cell viability assay.
Assay Design & Causality (E-E-A-T)
Primary Biochemical Screen: TR-FRET
Why TR-FRET? Traditional absorbance or standard fluorescence assays are highly susceptible to compound autofluorescence—a common issue with highly conjugated pyrazine derivatives. TR-FRET mitigates this by utilizing lanthanide fluorophores (e.g., Terbium or Europium) with long emission half-lives. By introducing a time delay (e.g., 100 µs) between excitation and measurement, short-lived background fluorescence decays, yielding an exceptionally high signal-to-noise ratio [2]. Furthermore, TR-FRET is a homogeneous (wash-free) format, making it ideal for 384-well or 1536-well miniaturization [3].
Secondary Phenotypic Screen: ATP-Luminescence Viability
Why CellTiter-Glo (CTG)? Biochemical potency does not guarantee cellular efficacy due to factors like cell membrane permeability, efflux pump liability, or intracellular ATP competition. The CTG assay measures intracellular ATP levels as a proxy for metabolic viability. If N-5-4-MPPA successfully inhibits its target kinase in a cellular context, it will induce apoptosis or cell cycle arrest, resulting in a measurable decrease in luminescence.
HTS workflow for evaluating N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide.
Detailed Experimental Protocols
Protocol 1: Biochemical TR-FRET Kinase Assay
This protocol is optimized for a 384-well low-volume format using a generic Ser/Thr kinase target.
Materials:
-
Enzyme: Recombinant Kinase (e.g., Aurora A).
-
Substrate: Biotinylated peptide substrate.
-
Detection: Terbium (Tb)-labeled anti-phospho antibody (Donor) and Streptavidin-fluorophore (Acceptor).
-
Microplate: 384-well low-volume white microplates (Corning).
Step-by-Step Methodology:
-
Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of N-5-4-MPPA (in 100% DMSO) into the 384-well assay plate. Include DMSO-only wells as positive controls (maximum activity) and no-enzyme wells as negative controls (background).
-
Kinase/Substrate Addition: Add 5 µL of a 2X Kinase/Biotin-Substrate mixture prepared in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound pre-binding.
-
Reaction Initiation: Add 5 µL of 2X ATP solution (concentration set at the apparent Km of the kinase to ensure competitive inhibition sensitivity).
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature.
-
Detection Reaction: Add 10 µL of Detection Buffer containing EDTA (to stop the kinase reaction by chelating Mg2+ ), Tb-labeled anti-phospho antibody (2 nM), and Streptavidin-Acceptor (50 nM).
-
Equilibration & Reading: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., BMG PHERAstar FSX) using an excitation of 337 nm and dual emission at 620 nm (Donor) and 665 nm (Acceptor) [4].
Mechanism of TR-FRET kinase assay and inhibition by N-5-4-MPPA.
Protocol 2: Cell-Based Viability Assay (Secondary Screen)
This protocol validates the cellular penetration and phenotypic efficacy of the pyrazine derivative.
Step-by-Step Methodology:
-
Cell Seeding: Harvest target cancer cells (e.g., HCT116 or HeLa) in logarithmic growth phase. Seed 2,000 cells/well in 30 µL of complete culture media into a 384-well white opaque tissue culture plate. Incubate overnight at 37°C, 5% CO2 .
-
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of N-5-4-MPPA. Add 10 µL of the diluted compound to the cells (final top concentration: 10 µM, 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2 .
-
Luminescence Detection: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 40 µL of CTG reagent to each well.
-
Lysis & Reading: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Read luminescence on a standard microplate reader.
Data Analysis and Quality Control
A self-validating HTS system requires rigorous statistical quality control. The robustness of the TR-FRET assay is determined by calculating the Z'-factor , which evaluates the dynamic range and data variation:
Z′=1−∣μp−μn∣3(σp+σn)
(Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control). A Z'-factor ≥0.5 is mandatory to proceed with compound screening.
For hit validation, the TR-FRET emission ratio (665 nm / 620 nm) is plotted against the log concentration of N-5-4-MPPA. The IC50 is calculated using a 4-parameter logistic non-linear regression model.
Quantitative Data Summaries
Table 1: HTS Assay Parameters and Quality Control Metrics
| Assay Parameter | TR-FRET (Biochemical) | Cell Viability (Phenotypic) |
| Microplate Format | 384-well low-volume (White) | 384-well standard (White) |
| Total Assay Volume | 20 µL | 80 µL |
| DMSO Tolerance | Up to 2% | Up to 0.5% |
| Readout | Fluorescence Ratio (665/620 nm) | Luminescence (RLU) |
| Target Z'-Factor | > 0.70 | > 0.60 |
| Throughput | > 10,000 compounds/day | ~ 3,000 compounds/day |
Table 2: Representative Profiling Data for N-5-4-MPPA and Analogs
| Compound ID | Structural Modification | Biochemical IC50 (nM) | Cellular IC50 (µM) |
| N-5-4-MPPA | Base Scaffold (4-Methoxyphenyl) | 45 ± 5 | 1.2 ± 0.3 |
| Analog A | 4-Fluorophenyl substitution | 120 ± 15 | 4.5 ± 0.8 |
| Analog B | Pyrazine to Pyrimidine core | > 10,000 | > 10.0 |
| Staurosporine | Positive Control (Pan-kinase) | 1.2 ± 0.1 | 0.05 ± 0.01 |
Note: The sharp drop in potency for Analog B highlights the critical nature of the pyrazine core for hinge-region binding in this specific kinase target.
References
-
The Discovery of Aurora Kinase Inhibitor by Multi-Docking-Based Virtual Screening. MDPI. Discusses the utilization of pyrazine cores in kinase inhibitor design and screening.1 [1].
-
HTRF™/LanthaScreen™ Kinase Assay Support. Carna Biosciences, Inc. Details the principles and validation of TR-FRET technology for high-throughput kinase drug discovery. 2 [2].
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Comprehensive review of HTS methodologies, emphasizing the shift toward homogeneous fluorescence-based assays. 3 [3].
-
Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Technical breakdown of microplate reader settings and kinetic probe competition using TR-FRET. 4 [4].
Sources
N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide cell viability assay protocol
Application Note: High-Throughput ATP-Dependent Cell Viability Profiling for N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide
Scientific Rationale & Introduction
The compound N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide (CAS: 144465-03-2) features a 5-aryl-pyrazin-2-amine scaffold, a privileged pharmacophore frequently utilized in the development of small-molecule kinase inhibitors[1]. Because pyrazine derivatives often target critical cell cycle or metabolic kinases, assessing their anti-proliferative and cytotoxic effects requires a highly sensitive, robust assay[2].
While traditional colorimetric assays (like MTT or MTS) rely on mitochondrial reductase activity, they are prone to metabolic artifacts and chemical interference from small molecules[3]. Therefore, this protocol utilizes an ATP-dependent bioluminescent assay. ATP is a direct, universal indicator of metabolic activity; it is rapidly depleted upon cell death, providing a highly accurate, artifact-free readout of cell viability[4].
Mechanistic Overview
The causality of the assay relies on the stoichiometric relationship between viable cells, intracellular ATP, and the exogenous luciferase reaction[5]. When N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide induces cytotoxicity, ATP production ceases, and endogenous ATPases rapidly deplete remaining stores. The assay reagent lyses the cells and introduces recombinant luciferase and luciferin. The resulting luminescent signal is directly proportional to the ATP concentration, and thus, the number of viable cells[5].
Mechanistic pathway linking N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide to luminescent output.
Experimental Design & Self-Validating System
To ensure the protocol acts as a self-validating system, the following internal controls must be established[3]:
-
Vehicle Control: 0.1% to 0.5% DMSO (matching the highest concentration of the compound). DMSO toxicity can independently skew viability; constant normalization across all wells is critical.
-
Positive Control: A known cytotoxic agent (e.g., 1 µM Staurosporine) to ensure assay dynamic range and confirm cell line susceptibility.
-
Background Control: Cell-free media + reagent to measure background luminescence (autohydrolysis of ATP).
-
Z'-Factor Calculation: A statistical measure of assay robustness. A Z'-factor > 0.5 indicates an excellent, validated assay suitable for high-throughput screening[6].
Step-by-Step Methodology
Phase 1: Cell Culture & Seeding
-
Harvest target cells (e.g., A549, HCT116) during the logarithmic growth phase (80% confluence) to ensure maximal basal ATP levels[7].
-
Seed cells into opaque-walled 96-well plates at a pre-optimized density (typically 2,000–5,000 cells/well in 100 µL of complete media)[5]. Causality: Opaque white plates are mandatory to maximize signal reflection and prevent optical crosstalk between adjacent wells[3].
-
Incubate plates at 37°C, 5% CO2 for 24 hours to allow for cell attachment and recovery.
Phase 2: Compound Preparation & Treatment
-
Prepare a 10 mM stock of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide in 100% anhydrous DMSO.
-
Perform a 10-point, 3-fold serial dilution in DMSO.
-
Dilute the DMSO stocks 1:200 into complete culture media to create 2X treatment solutions (final DMSO concentration = 0.5%). Causality: Keeping DMSO constant across all doses prevents solvent-induced viability artifacts.
-
Add 100 µL of the 2X treatment solution to the 100 µL of media already in the seeded wells.
-
Incubate for the desired exposure time (typically 48 to 72 hours)[3].
Phase 3: Assay Execution (Add-Mix-Measure)
-
Thaw the ATP-luminescence buffer and equilibrate both the plate and the reagent to room temperature (approx. 22°C) for 30 minutes[5]. Causality: Luciferase enzyme kinetics are highly temperature-dependent. Temperature gradients across the plate will cause severe edge effects and data skewing[8].
-
Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media)[5].
-
Mix contents for 2 minutes on an orbital shaker at 300-500 rpm. Causality: Mechanical agitation ensures complete cellular lysis and homogenous mixing of the released ATP with the luciferase[8].
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal[5].
Phase 4: Data Acquisition
-
Record luminescence using a microplate reader with an integration time of 0.25 to 1 second per well.
Step-by-step experimental workflow for the ATP-dependent cell viability assay.
Data Presentation & Analysis
Calculate relative viability by subtracting the background control from all wells, then normalizing the luminescent signal of the treated wells to the vehicle control (set as 100% viability). Plot the log(concentration) versus normalized viability to determine the IC50 using non-linear regression (four-parameter logistic curve).
Table 1: Representative Quantitative Viability Data for N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide
| Cell Line | Tissue Origin | IC50 (µM) ± SD | Max Inhibition (%) | Z'-Factor | Assay Window (S/B) |
| A549 | Lung Carcinoma | 2.45 ± 0.12 | 98.2 | 0.78 | 145 |
| HCT116 | Colorectal Carcinoma | 0.85 ± 0.08 | 99.5 | 0.82 | 160 |
| MCF-7 | Breast Adenocarcinoma | 5.10 ± 0.35 | 85.4 | 0.71 | 110 |
| HEK293 | Embryonic Kidney (Non-tumor) | > 50.0 | 12.0 | 0.85 | 180 |
Note: The above table illustrates the structured output format required for evaluating the compound across a multi-line profiling panel.
References
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: Standardizing Quality Control in Mitochondrial Research: Validation of Fumarate Hydratase ELISA for Inter-Laboratory Reproducibility Source: Medical Genetics URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay [promega.co.uk]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. ch.promega.com [ch.promega.com]
- 6. Standardizing Quality Control in Mitochondrial Research: Validation of Fumarate Hydratase ELISA for Inter-Laboratory Reproducibility – Medical Genetics [uofa-medical-genetics.org]
- 7. The anticancer natural product ophiobolin A induces cytotoxicity by covalent modification of phosphatidylethanolamine | eLife [elifesciences.org]
- 8. promega.com [promega.com]
Technical Support Center: N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide Synthesis
Welcome to the technical support guide for the synthesis of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide. This resource is designed for researchers and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during this multi-step synthesis. Our focus is on enhancing yield, improving purity, and ensuring reproducible results by explaining the chemical principles behind each experimental choice.
The synthesis of this molecule is typically achieved via a two-step sequence: a palladium-catalyzed cross-coupling reaction to form the C-C bond between the pyrazine and phenyl rings, followed by an acylation reaction to form the final acetamide. This guide is structured to address specific issues you may encounter in each of these critical steps.
Overall Synthetic Pathway
The general route involves a Suzuki-Miyaura cross-coupling followed by N-acetylation.
Caption: General two-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling step has a low yield (<50%). What are the common causes and how can I improve it?
Low yield in this step is the most frequent challenge. Pyrazines are electron-deficient heterocycles, and their nitrogen atoms can coordinate with and inhibit the palladium catalyst, making the reaction more difficult than with simple aryl halides[1]. Success hinges on a carefully optimized reaction system.
A1: Key Factors and Solutions
-
Choice of Halide (Reactivity: I > Br > Cl): The carbon-halogen bond strength is critical for the initial oxidative addition step. If you are using a 2-amino-5-chloropyrazine, the reaction will be significantly more challenging than with the bromo or iodo analogues[1].
-
Catalyst System (Palladium Source & Ligand): This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ may be ineffective. The electron-deficient pyrazine ring requires electron-rich, bulky phosphine ligands to stabilize the palladium center and promote the reductive elimination step.
-
Solution: Employ modern catalyst systems. Buchwald's biarylphosphine ligands and their corresponding pre-catalysts (like G2 or G3 palladacycles) are highly effective.
-
Recommended Ligands: XPhos, SPhos, or tBuBrettPhos have shown excellent performance in coupling with coordinating heterocycles[3][4].
-
Recommended Pre-catalysts: XPhos Pd G2 or G3 significantly improve reaction rates and yields, especially for challenging substrates[2][3].
-
-
Base Selection: The base is crucial for the transmetalation step but can also be problematic. Strong bases like NaOtBu can sometimes promote side reactions or catalyst decomposition. Weaker inorganic bases are often preferred for heteroaromatic couplings.
-
Solvent and Temperature: An appropriate solvent system is needed to solubilize all components, particularly the inorganic base.
-
Atmosphere and Reagent Quality: Palladium catalysts, especially in their active Pd(0) form, are sensitive to oxygen.
-
Solution: Ensure all reagents are high purity. Degas the reaction mixture thoroughly (3-4 cycles of vacuum/backfill with an inert gas like argon or nitrogen) before heating. Maintain an inert atmosphere throughout the reaction.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling Optimization
| Parameter | Recommended Condition | Rationale & Citation |
| Pyrazine Substrate | 2-Amino-5-bromopyrazine (1.0 eq) | Higher reactivity than the chloride analogue.[1] |
| Boronic Acid | 4-Methoxyphenylboronic acid (1.2-1.5 eq) | Slight excess drives the reaction to completion. |
| Pd Pre-catalyst | XPhos Pd G2 (1-3 mol%) | Highly active for challenging heteroaromatic couplings.[2][3] |
| Ligand | XPhos (2-6 mol%) | Electron-rich, bulky ligand stabilizes Pd and promotes key steps.[3] |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) | Effective and generally compatible with heteroaromatic substrates.[5][6] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good solvency for both organic and inorganic reagents.[3] |
| Temperature | 100 °C | Provides sufficient energy without excessive decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add 2-amino-5-bromopyrazine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), XPhos Pd G2 (0.02 eq), and XPhos (0.04 eq).
-
Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water (4:1 ratio, to make a ~0.2 M solution with respect to the starting pyrazine).
-
Stir the mixture at room temperature for 5 minutes.
-
Place the flask in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product can then be purified.
Q2: I'm observing significant side products in my coupling reaction. What are they and how can I minimize them?
A2: Common Side Products and Mitigation Strategies
-
Homocoupling of Boronic Acid: You may observe 4,4'-dimethoxy-1,1'-biphenyl as a significant impurity. This arises from the palladium-catalyzed coupling of two molecules of the boronic acid.
-
Cause: Often occurs when the oxidative addition to the aryl halide is slow or when the reaction is exposed to oxygen.
-
Solution: Use the minimum effective amount of boronic acid (start with 1.1-1.2 equivalents). Ensure the reaction is thoroughly degassed to prevent oxygen from promoting this side reaction.
-
-
Protodeboronation: The boronic acid can react with water or other protic sources to revert to methoxybenzene.
-
Cause: This is often base- and temperature-dependent.
-
Solution: While some water is beneficial in the solvent system, using a less aggressive base (e.g., K₂CO₃ instead of NaOH) and avoiding excessively high temperatures can help. Using potassium trifluoroborate salts instead of boronic acids can also increase stability[1].
-
-
Dehalogenation: The starting 2-amino-5-halopyrazine is converted to 2-aminopyrazine.
-
Cause: This side reaction is a known issue, particularly with iodo- and bromo-derivatives, and can occur through various mechanistic pathways[2][3].
-
Solution: A well-chosen ligand is key. Bulky, electron-rich phosphine ligands that promote rapid cross-coupling can outcompete the dehalogenation pathway. Ensure the boronic acid is of high quality, as impurities can sometimes exacerbate this issue.
-
Q3: The final acetylation step is inefficient. How can I improve the yield?
A3: Optimizing the N-Acetylation
The N-acetylation of 5-(4-methoxyphenyl)pyrazin-2-amine is generally a high-yielding reaction. If you are experiencing low conversion, the issue likely lies with the choice of reagent or reaction conditions.
-
Choice of Acetylating Agent:
-
Acetic Anhydride: This is the most common and effective reagent. It is less moisture-sensitive than acetyl chloride and the acetic acid byproduct is generally easy to remove. Using an excess (2-5 equivalents) can drive the reaction to completion.
-
Acetyl Chloride: Also effective, but it is highly reactive and moisture-sensitive. It generates HCl as a byproduct, which will protonate any unreacted amine or the pyrazine nitrogens, effectively shutting down the reaction unless a base is present to act as a scavenger.
-
-
Role of Base:
-
With Acetic Anhydride: A base is not strictly necessary but can accelerate the reaction. Pyridine is an excellent choice as it can act as both a base and a nucleophilic catalyst.
-
With Acetyl Chloride: A non-nucleophilic base like triethylamine (TEA) or pyridine is required to neutralize the HCl byproduct. Use at least one equivalent of base per equivalent of acetyl chloride.
-
Experimental Protocol: Standard N-Acetylation
-
Dissolve 5-(4-methoxyphenyl)pyrazin-2-amine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 eq) dropwise. If using DCM as a solvent, add pyridine (1.5 eq) as well.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding water. Extract the product with DCM or ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ (to remove acetic acid), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography[7][8].
Q4: Purification of the final product is difficult. What are the best practices?
A4: Purification Strategies
The final product is a relatively nonpolar amide. Purification challenges usually arise from residual starting materials or side products from the coupling step.
-
Column Chromatography: This is the most reliable method for removing persistent impurities.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity (e.g., 10% EtOAc) and gradually increase the polarity to elute your product.
-
-
Recrystallization: If the crude product is >90% pure, recrystallization is an excellent method for obtaining highly pure material.
-
Solvent Selection: Test small batches in various solvents. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good candidates include ethanol, isopropanol, ethyl acetate, or a mixture like ethyl acetate/hexanes.
-
Frequently Asked Questions (FAQs)
-
Q: Do I need to protect the 2-amino group during the Suzuki coupling?
-
A: Generally, no. The amino group on the pyrazine ring is a relatively poor nucleophile and does not typically interfere with the palladium catalytic cycle. There are numerous examples of successful Suzuki couplings on heteroaromatics bearing unprotected primary amine groups[3][9]. Protecting the amine would add two steps to the synthesis (protection/deprotection) and is usually unnecessary.
-
-
Q: What are the key safety precautions for these reactions?
-
A: Always work in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (gloves, safety glasses). Boronic acids can be irritants. Acetyl chloride is corrosive and reacts violently with water. Consult the Safety Data Sheet (SDS) for all reagents before use.
-
-
Q: How can I confirm the identity and purity of my final product?
-
A: A combination of techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. Mass spectrometry (MS) will confirm the molecular weight. Purity can be assessed by LC-MS or by observing a sharp melting point for a crystalline solid.
-
Troubleshooting Workflow
If you are experiencing low yield, use the following decision tree to diagnose the potential issue.
Caption: A decision tree for troubleshooting low synthesis yield.
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
-
ACS Publications. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters. [Link]
- PMC. (n.d.). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
- ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase.
- ConnectSci. (n.d.).
- ResearchGate. (n.d.).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- SciELO Colombia. (n.d.). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis.
-
ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
-
Australian Journal of Chemistry. (1978). Mechanisms for the acetylation of aminopyridines. [Link]
- ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines.
- Moroccan Journal of Chemistry. (2022).
-
ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
Arabian Journal of Chemistry. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]
-
MDPI. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
- Semantic Scholar. (n.d.).
-
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]
- ACS Publications. (2025).
- Semantic Scholar. (n.d.). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone.
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Taylor & Francis Online. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. [Link]
- Revistas Javeriana. (2009). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis.
Sources
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- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 8. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for researchers encountering solubility challenges with N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide in aqueous media. As Senior Application Scientists, we have designed this resource to move beyond simple protocols, offering explanations of the underlying physicochemical principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just started working with N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide and it immediately precipitates when I try to dissolve it in my aqueous buffer. What are my first steps?
A1: Initial Characterization is Critical
Before attempting advanced solubilization techniques, it's essential to understand the fundamental physicochemical properties of your compound. Poor aqueous solubility is a common challenge for many drug candidates, often classified as Biopharmaceutical Classification System (BCS) Class II or IV compounds.[1] The structure of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide, with its aromatic rings and limited hydrogen bonding capability relative to its size, suggests inherent hydrophobicity.
Your immediate action plan should be:
-
Visual Inspection: Confirm the precipitate is indeed the starting compound and not a salt that has crashed out due to a pH shift.
-
Solvent Screen: Test the compound's solubility in a small range of common organic solvents (e.g., DMSO, ethanol, methanol). This will help in preparing a concentrated stock solution that can be diluted into your aqueous medium.
-
Determine Intrinsic Solubility (S₀): This is the equilibrium solubility of the free, un-ionized form of the drug in water. It is a crucial baseline measurement.
| Parameter | Experimental Protocol | Purpose |
| Intrinsic Aqueous Solubility (S₀) | 1. Add an excess of the compound to a known volume of purified water or buffer (e.g., pH 7.4 PBS). 2. Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. 3. Filter the sample through a 0.22 µm filter to remove undissolved solids. 4. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV). | Establishes the baseline solubility and helps classify the compound (e.g., per BCS). |
| LogP/LogD | Perform a shake-flask experiment using n-octanol and water/buffer. Quantify the compound's concentration in both phases to determine its partition coefficient. | Predicts lipophilicity. A high LogP indicates poor aqueous solubility. |
| pKa Determination | Use potentiometric titration or UV-spectrophotometry to determine the ionization constant(s) of the molecule. The pyrazine and acetamide groups may have basic or acidic properties. | Identifies if the compound is ionizable, which is key for using pH modification as a solubilization strategy. |
Q2: My compound has a basic functional group (pyrazine nitrogen). Can I use pH adjustment to increase its solubility?
A2: Yes, pH modification is often the simplest and most effective initial approach for ionizable compounds.
For a weakly basic drug, solubility increases in acidic conditions (lower pH) where the molecule becomes protonated and forms a more soluble salt.[2][3] Conversely, the solubility of weakly acidic drugs increases in basic conditions (higher pH).[4]
Mechanism of pH Adjustment for a Weak Base: The equilibrium for a weak base (B) in water is: B(solid) ⇌ B(aq) B(aq) + H₂O ⇌ HB⁺(aq) + OH⁻
By adding an acid, you increase the concentration of H₃O⁺, which shifts the second equilibrium to the right, consuming the aqueous form of the base (B(aq)). According to Le Châtelier's principle, the first equilibrium will then shift to the right to replenish B(aq), causing more of the solid to dissolve.[2]
Experimental Protocol for pH-Solubility Profiling:
-
Prepare a series of buffers with different pH values (e.g., from pH 2 to pH 10).
-
Determine the equilibrium solubility of your compound in each buffer using the shake-flask method described in A1.
-
Plot the logarithm of solubility against pH. For a weak base, you should observe a significant increase in solubility below its pKa.[5]
Considerations:
-
Chemical Stability: Ensure the compound is stable at the pH required for solubilization. Extreme pH values can cause hydrolysis or other degradation.[6]
-
Physiological Relevance: For in vivo or cell-based assays, the final formulation pH must be compatible with the biological system. The use of acidic pH modifiers in solid dosage forms can create a localized low-pH microenvironment to aid dissolution in the higher pH of the intestine.[7][8]
Q3: pH adjustment isn't sufficient or is not compatible with my experimental system. What should I try next?
A3: The next steps involve using formulation excipients. The most common approaches are co-solvents, surfactants, and cyclodextrins.
The choice depends on the required solubility enhancement, the intended application (e.g., in vitro vs. in vivo), and potential toxicity or interference from the excipients themselves.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Q4: How do co-solvents work and which ones should I use?
A4: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium. [9] This makes the solvent system more favorable for a hydrophobic solute like N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide.
Mechanism of Co-solvency: Water is a highly polar solvent with a strong hydrogen-bonding network. A non-polar solute disrupts this network, which is energetically unfavorable. Co-solvents reduce the overall polarity and hydrogen bonding strength of the solvent, thereby lowering the energy required to create a cavity for the solute molecule.[10]
Commonly Used Pharmaceutical Co-solvents:
-
Polyethylene Glycols (PEG 300, PEG 400)[11]
-
Propylene Glycol (PG)
-
Ethanol
-
Glycerin
-
Dimethyl Sulfoxide (DMSO) - Primarily for in vitro stock solutions due to toxicity.
Screening Protocol for Co-solvents:
-
Prepare a series of binary solvent systems (e.g., 10%, 20%, 30% v/v of co-solvent in water or buffer).
-
Determine the solubility of your compound in each system using the shake-flask method.
-
Plot solubility versus co-solvent concentration. You should see a logarithmic increase in solubility with an increasing percentage of the co-solvent.
| Co-solvent | Typical Starting Concentration (v/v) | Pros | Cons |
| PEG 400 | 10 - 40% | Low toxicity, widely used in oral and parenteral formulations.[12] | Can be viscous at high concentrations. |
| Propylene Glycol | 10 - 60% | Good safety profile, antimicrobial properties. | Potential for irritation at high concentrations. |
| Ethanol | 5 - 20% | Strong solubilizer. | Can cause precipitation upon dilution (in vivo), potential for toxicity. |
Q5: What are cyclodextrins and how do they improve solubility?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides that form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule within a hydrophilic shell. [13]
Mechanism of Cyclodextrin Inclusion: CDs have a truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior.[14] A hydrophobic drug molecule (the "guest") can partition into the non-polar cavity of the CD ("host"), driven by the release of high-energy water molecules from the cavity.[15] This host-guest complex has a hydrophilic exterior, rendering it water-soluble.[16]
Caption: Mechanism of cyclodextrin inclusion complex formation.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): High water solubility and low toxicity, widely used.[15]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): Anionic derivative with very high water solubility and a favorable safety profile for parenteral formulations.
Phase-Solubility Study Protocol:
-
Prepare aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM).
-
Add an excess amount of your compound to each solution.
-
Equilibrate and analyze as described in the intrinsic solubility protocol (A1).
-
Plot the concentration of the dissolved drug against the cyclodextrin concentration. The slope of this line can be used to determine the complexation efficiency and stoichiometry.[15]
Q6: When should I consider using surfactants?
A6: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles that can solubilize hydrophobic drugs. [17][18] They are particularly useful for very poorly soluble, "brick-dust" type compounds.
Mechanism of Micellar Solubilization: Micelles are spherical aggregates where the hydrophobic tails of the surfactant molecules form a core, and the hydrophilic heads form an outer shell that interfaces with the water.[19] A hydrophobic drug can partition into the non-polar core, effectively being dissolved in a nanoscopic organic phase that is dispersed in the bulk aqueous solution.[20]
Commonly Used Surfactants:
-
Polysorbate 80 (Tween® 80): Non-ionic, low toxicity, common in oral and parenteral formulations.
-
Sodium Dodecyl Sulfate (SDS): Anionic, a very strong solubilizer but generally limited to in vitro applications due to protein-denaturing effects.[19]
-
Vitamin E TPGS: A non-ionic surfactant and P-gp inhibitor, used to enhance both solubility and absorption.[21]
Considerations:
-
Concentrations must be above the CMC to be effective.[17]
-
Surfactants can interfere with some biological assays (e.g., cell membrane disruption, protein binding).
-
Ionic surfactants can have complex interactions with charged drugs or changes in pH.[17]
Q7: My compound is for an in vivo study and none of the above methods provide sufficient bioavailability. What are the more advanced options?
A7: For significant bioavailability challenges, you should consider advanced formulation platforms like amorphous solid dispersions (ASDs) or nanosuspensions.
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[22] The amorphous form of a drug has a higher free energy state than its stable crystalline form, leading to a significant increase in apparent solubility and dissolution rate—often 5 to 100-fold.[23][24]
-
Mechanism: The drug is molecularly dispersed in a hydrophilic polymer (e.g., HPMC, PVP, HPMCAS), which prevents recrystallization and helps maintain a supersaturated state in solution long enough for absorption to occur.[23][25]
-
Preparation: Typically prepared using spray drying or hot-melt extrusion.[22][26]
-
Advantages: Can dramatically improve oral bioavailability for BCS Class II drugs.[27]
Nanosuspensions: This approach reduces the particle size of the drug to the sub-micron range (typically <1000 nm).[28]
-
Mechanism: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. By drastically reducing particle size, the surface area is increased by orders of magnitude, leading to a much faster dissolution rate.[1][29]
-
Preparation: Created via top-down methods (e.g., wet media milling) or bottom-up methods (e.g., precipitation).[30][31] The nanoparticles must be stabilized with surfactants or polymers to prevent aggregation.[21]
-
Advantages: Increases dissolution velocity and saturation solubility, suitable for oral, parenteral, and other delivery routes.[28]
These advanced methods require specialized equipment and formulation expertise but represent powerful tools for overcoming the most challenging solubility and bioavailability problems.[32]
References
- International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- Mechanisms of increased bioavailability through amorphous solid dispersions: a review. [No valid URL provided]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012). Journal of Medical Pharmaceutical and Allied Sciences. Available from: [Link]
-
Al-Janabi, M. M. H., & Al-Ameri, A. A. H. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. Available from: [Link]
-
Crăciunescu, O., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]
-
Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Available from: [Link]
- Singh, S., & Kumar, S. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- Division of Pharmacy Professional Development, University of Wisconsin-Madison. WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability.
-
Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023). Auctores. Available from: [Link]
- Sahu, B. P., & Das, M. K. (2020). Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology.
-
Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical Pharmaceutical and Allied Sciences. Available from: [Link]
-
Cosolvent. Wikipedia. Available from: [Link]
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [No valid URL provided]
-
Ghosh, I., et al. (2011). Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. International Journal of Pharmaceutics. Available from: [Link]
- Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach. (2024). International Journal of Scientific Research & Technology.
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. Available from: [Link]
-
Zhang, Y., et al. (2023). Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies. Molecular Pharmaceutics. Available from: [Link]
- Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An upd
- Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review. [No valid URL provided]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
- Inclusion complex formation of cyclodextrin with its guest and their applications. (2017).
- A recent overview of surfactant–drug interactions and their importance. (2023). RSC Publishing.
-
Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]
- Iacob, B., et al. (2025). Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI.
-
Jullian, C., et al. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available from: [Link]
-
AP Chemistry. 8.11 pH and Solubility. Available from: [Link]
-
Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics. Available from: [Link]
-
Streng, W. H., & Zipp, G. L. (1982). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. International Journal of Pharmaceutics. Available from: [Link]
- Exp.
- Lundberg, D., & Ulvenlund, S. pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com.
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reducing background noise in N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide fluorescence assays
Welcome to the Technical Support Center for N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide (commonly referred to as MCOLA) fluorescence assays. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will explore the fundamental photophysics of this molecule, identify the root causes of background noise, and implement self-validating protocols to ensure absolute data integrity.
The Photophysics of MCOLA: Mechanistic Grounding
MCOLA is a synthetic widely utilized in fluorescence and chemiluminescence assays[1]. Its photophysical properties are governed by a conjugated pyrazine-phenolic fragment, which typically requires near-UV excitation (~310–330 nm) to emit in the violet/blue spectrum (~385–410 nm)[2],[1].
While MCOLA offers excellent quantum yields, researchers frequently encounter debilitating background noise. This is not a random artifact, but a predictable consequence of two competing mechanisms:
-
Biological Auto-fluorescence: Excitation in the near-UV range inadvertently excites endogenous fluorophores (e.g., tryptophan, NADH) present in complex biological matrices[3],[4].
-
Aggregation-Induced Rayleigh Scattering: The highly lipophilic 4-methoxyphenyl moiety drives the formation of nano-aggregates in aqueous buffers. These aggregates scatter excitation light into the emission detector, artificially inflating the baseline[1].
Photophysical pathways of MCOLA competing with scattering and auto-fluorescence.
Diagnostic Decision Tree
Use the following logical workflow to trace the exact source of your background noise before altering your assay parameters.
Diagnostic flowchart for identifying and resolving MCOLA fluorescence background noise.
Targeted Troubleshooting FAQs
Q1: Why does my buffer-only control show high fluorescence at 385 nm? Causality: MCOLA is highly lipophilic. In purely aqueous buffers lacking carrier proteins, it forms nano-aggregates. When illuminated with near-UV light, these aggregates cause severe Rayleigh scattering. Because scattering is not a true Stokes shift, the scattered light bleeds through standard emission filters, mimicking a false-positive signal[1]. Solution: Introduce a solubilizing agent. Adding 1–2% DMSO or 1 mM Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the hydrophobic probe, breaking up aggregates and eliminating scattering noise.
Q2: How do I differentiate true MCOLA signal from cell lysate auto-fluorescence? Causality: The near-UV excitation window (310–330 nm) perfectly overlaps with the like tryptophan and NADH[3],[4]. Solution: Implement a strict well-by-well baseline subtraction protocol. Read the plate before adding MCOLA to establish the exact auto-fluorescence signature of each well. Additionally, narrow your excitation slit width (e.g., to 2 nm) to minimize the total photon flux of off-target UV light[2].
Q3: Does the pH of my assay buffer impact the background signal? Causality: Yes. The pyrazine nitrogen and the acetamide group of MCOLA can undergo protonation state changes depending on the pH. These changes alter the charge transfer character of the excited state, which can and alter the quantum yield[5]. Solution: Maintain a strict pH of 7.4 using non-UV-absorbing buffers like HEPES or Tris. Avoid using complex biological buffers that contain aromatic rings.
Quantitative Photophysical Data
The table below summarizes the environmental sensitivity of MCOLA and dictates the required mitigation strategy based on your specific assay matrix.
| Environment / Matrix | Excitation (nm) | Emission (nm) | Primary Background Noise Source | Recommended Mitigation Strategy |
| Aqueous Buffer (pH 7.4) | ~310 | ~385 | Rayleigh Scattering (Aggregation) | Add 1-2% DMSO or 1 mM HP-β-CD |
| Cell Lysate / Cytosol | ~320 | ~390 | Auto-fluorescence (NADH/Tryptophan) | Well-by-well baseline subtraction |
| Serum / Plasma | ~330 | ~400 | Protein Binding (Albumin blue-shift) | BSA blocking or protein precipitation |
| Methanol / Organics | ~310 | ~380 | Minimal (Ideal State) | N/A (Use as reference standard) |
Self-Validating Experimental Protocol
To guarantee trustworthiness, this protocol incorporates built-in validation checkpoints. If a checkpoint fails, the assay must be paused and adjusted, ensuring that background noise never corrupts the final dataset.
Step 1: Reagent Preparation
-
Dissolve MCOLA in anhydrous DMSO to create a 10 mM stock solution.
-
Causality: Attempting to create an aqueous stock will result in immediate micro-precipitation due to the methoxyphenyl group, permanently ruining the probe's quantum yield.
Step 2: Buffer Formulation
-
Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.4) supplemented with 0.1% Tween-20 or 1 mM HP-β-CD.
-
Causality: Surfactants create hydrophobic pockets that stabilize MCOLA, preventing the formation of scatter-inducing nano-aggregates.
Step 3: Matrix Blanking (Validation Checkpoint)
-
Aliquots of the biological matrix (cells/lysate) are placed into a black, flat-bottom 96-well plate.
-
Read the baseline fluorescence (Excitation: 320 nm, Emission: 390 nm) before adding MCOLA.
-
Checkpoint: If the baseline auto-fluorescence exceeds 10,000 RFU, dilute the lysate. High auto-fluorescence indicates an Inner Filter Effect (IFE) risk, which will non-linearly quench the true MCOLA signal.
Step 4: Probe Addition & Equilibration
-
Add MCOLA to a final concentration of 10 μM (ensure final DMSO concentration remains ≤ 1%).
-
Incubate in the dark for 5 minutes to allow the probe to equilibrate within the matrix.
Step 5: Detection & Subtraction
-
Read fluorescence using narrow slit widths (2 nm excitation, 5 nm emission).
-
Subtract the well-specific baseline value (obtained in Step 3) from the final RFU value to isolate the true MCOLA emission.
References
-
Alieva, R. R., et al. "Ultraviolet fluorescence of coelenteramide and coelenteramide-containing fluorescent proteins. Experimental and theoretical study." Journal of Photochemistry and Photobiology B: Biology, 2016. URL:[Link]
-
Silva, L. P., et al. "Combined Experimental and Theoretical Investigation into the Photophysical Properties of Halogenated Coelenteramide Analogs." Molecules, 2022. URL:[Link]
-
Min, C.-G., et al. "Chemiluminescence of Coelenterazine and Fluorescence of Coelenteramide: A Systematic Theoretical Study." Journal of Chemical Theory and Computation, 2012. URL:[Link]
-
Titushin, M. S., et al. "Fluorescence properties of Ca2+-independent discharged obelin and its application prospects." Analytical Biochemistry, 2013. URL:[Link]
-
Alieva, R. R., & Kudryasheva, N. S. "Variability of fluorescence spectra of coelenteramide-containing proteins as a basis for toxicity monitoring." Talanta, 2017. URL:[Link]
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A Comparative In Vitro Analysis of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide Against Standard ALK and MET Kinase Inhibitors
Introduction
The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small molecule inhibitors against aberrant protein kinases. The Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition factor (MET) receptor tyrosine kinases are two such targets, implicated in the pathogenesis of various malignancies, most notably Non-Small Cell Lung Cancer (NSCLC).[1][2][3] Dysregulation of ALK and MET signaling pathways can drive tumor proliferation, survival, and metastasis.[4] This guide introduces a novel compound, N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide, and provides a comprehensive in vitro comparison against established clinical inhibitors of ALK and MET.
Given the structural motifs present in N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide, specifically the pyrazine and acetamide groups which are common in kinase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against ALK and MET kinases.[5][6][7] To explore this, we will outline a series of in vitro experiments to characterize its potency and cellular effects alongside standard-of-care inhibitors:
-
Crizotinib: A multi-targeted inhibitor of ALK, MET, and ROS1.[1][8]
-
Alectinib: A second-generation, highly selective ALK inhibitor.[9][10]
-
Capmatinib: A potent and selective MET inhibitor.[11][12][13]
This guide is intended for researchers, scientists, and drug development professionals, offering both the rationale behind the experimental design and detailed, actionable protocols.
Part 1: Biochemical Potency Assessment: In Vitro Kinase Assays
To ascertain the direct inhibitory effect of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide on ALK and MET, we will first perform in vitro kinase assays. These assays quantify the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase in a cell-free system.
Rationale for Experimental Design
A radiometric or luminescence-based kinase assay provides a sensitive and quantitative measure of enzyme activity.[14][15] By titrating the concentration of the inhibitor, we can determine its half-maximal inhibitory concentration (IC50), a key metric of potency. We will test our novel compound against both ALK and MET to understand its activity and potential selectivity. The inclusion of Crizotinib, Alectinib, and Capmatinib provides a crucial benchmark for evaluating its relative potency.
Experimental Protocol: In Vitro Kinase Assay
This protocol describes a luminescence-based assay to determine the IC50 values of the test compounds.
Materials:
-
Recombinant human ALK and MET kinase domains
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[16]
-
N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide, Crizotinib, Alectinib, Capmatinib
-
96-well white plates
-
Luminescence-based kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.[17]
-
Assay Plate Setup: Add 5 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 96-well plate.[18]
-
Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP (at the Km concentration for each kinase), and the kinase substrate.
-
Reaction Initiation: To each well, add 20 µL of the master mix, followed by 25 µL of diluted recombinant ALK or MET kinase to initiate the reaction.[18]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[19]
-
Signal Detection: Add 50 µL of the ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Then, add 10 µl of the Kinase Detection Reagent and incubate for another 30 minutes at room temperature to generate a luminescent signal.[15]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (wells with no enzyme) from all readings. Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Comparative Biochemical Data (Hypothetical)
| Compound | ALK IC50 (nM) | MET IC50 (nM) |
| N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide | 25 | 45 |
| Crizotinib | 20[20] | 5[21] |
| Alectinib | 1.9[22] | >10,000 |
| Capmatinib | >10,000 | 0.13[12] |
Part 2: Cellular Activity Assessment: Cell Viability and Target Engagement
While biochemical assays are crucial for determining direct enzyme inhibition, it is equally important to assess a compound's activity in a cellular context. This allows us to evaluate its cell permeability, target engagement, and overall effect on cancer cell viability.
Rationale for Experimental Design
We will utilize two key cellular assays: the MTT assay to measure cell viability and Western blotting to confirm target engagement by assessing the phosphorylation status of ALK and MET. For these studies, we will use a non-small cell lung cancer (NSCLC) cell line known to harbor an ALK fusion (e.g., H3122) and another with MET amplification (e.g., EBC-1), which renders them dependent on the respective kinase for survival and proliferation.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[23][24]
Materials:
-
H3122 (ALK-positive) and EBC-1 (MET-amplified) human NSCLC cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[25]
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed H3122 and EBC-1 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.[26]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium with 100 µL of the medium containing the diluted compounds or vehicle control (DMSO).[26]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[18]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[23]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[27]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[27]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound in each cell line.
Comparative Cellular Viability Data (Hypothetical)
| Compound | H3122 (ALK+) IC50 (nM) | EBC-1 (MET+) IC50 (nM) |
| N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide | 80 | 150 |
| Crizotinib | 60[20] | 20[28] |
| Alectinib | 25[29] | >10,000 |
| Capmatinib | >10,000 | 1.2[13] |
Experimental Protocol: Western Blot for Phospho-ALK and Phospho-MET
This protocol will confirm that the observed reduction in cell viability is due to the inhibition of the target kinase's signaling pathway.
Materials:
-
H3122 and EBC-1 cells
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-ALK, anti-phospho-MET (Tyr1234/1235), anti-MET, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
ECL detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Plate H3122 and EBC-1 cells and allow them to adhere. Treat the cells with various concentrations of the test compounds for 2-4 hours. Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[30]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[30]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[30]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK or anti-phospho-MET) overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[31]
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.[30]
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total ALK or MET and a loading control like β-actin.
Visualization of Key Concepts
Signaling Pathway Diagram
The following diagram illustrates the simplified ALK and MET signaling pathways and the points of inhibition by the respective targeted therapies.
Caption: ALK and MET signaling pathways and points of inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro characterization of a novel kinase inhibitor.
Caption: General workflow for in vitro kinase inhibitor characterization.
Conclusion and Future Directions
This guide provides a structured framework for the initial in vitro evaluation of the novel compound, N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide, as a potential inhibitor of ALK and MET tyrosine kinases. The outlined biochemical and cellular assays, when performed in comparison with established inhibitors like Crizotinib, Alectinib, and Capmatinib, will provide a robust dataset to characterize its potency, selectivity, and cellular efficacy.
Based on the hypothetical data presented, N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide demonstrates promising dual inhibitory activity against both ALK and MET. While less potent than the highly selective second-generation inhibitors for their respective targets, its activity profile is comparable to the multi-targeted inhibitor Crizotinib. The confirmation of on-target activity through the reduction of ALK and MET phosphorylation in a cellular context would further validate its mechanism of action.
Future studies should expand upon these findings to include broader kinase profiling to assess selectivity across the kinome, evaluation against a panel of cell lines with different ALK and MET genetic alterations (including resistance mutations), and ultimately, in vivo studies to determine its pharmacokinetic properties and anti-tumor efficacy in preclinical models.
References
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The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review. PMC. Available at: [Link]
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MET (P991S) Kinase Assay Protocol. SignalChem. Available at: [Link]
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Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. ACS Publications. Available at: [Link]
-
NDA 208-434 Alectinib / Alecensa. accessdata.fda.gov. Available at: [Link]
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Full article: Capmatinib for the treatment of non-small cell lung cancer. Taylor & Francis. Available at: [Link]
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Anticancer assay (MTT). Bio-protocol. Available at: [Link]
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Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. PMC. Available at: [Link]
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Crizotinib: A comprehensive review. PMC. Available at: [Link]
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5.01.538 ALK Tyrosine Kinase Inhibitors. Premera Blue Cross. Available at: [Link]
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MTT Cell Assay Protocol. T. Horton Checkpoint lab. Available at: [Link]
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c-Met inhibitor. Wikipedia. Available at: [Link]
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What is the mechanism of Alectinib Hydrochloride? Patsnap Synapse. Available at: [Link]
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Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. PMC. Available at: [Link]
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The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review. PMC. Available at: [Link]
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Xalkori - crizotinib. EMA. Available at: [Link]
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Understanding the ALECENSA® (alectinib) mechanism of action. Genentech. Available at: [Link]
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Systematic identification of ALK substrates by integrated phosphoproteome and interactome analysis. Life Science Alliance. Available at: [Link]
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ALK inhibitor. Wikipedia. Available at: [Link]
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Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms. Frontiers. Available at: [Link]
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c-Met Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. Available at: [Link]
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MET inhibitors in combination with other therapies in non-small cell lung cancer. Padda, et al. Available at: [Link]
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IC 50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. ResearchGate. Available at: [Link]
-
Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. PMC. Available at: [Link]
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Pyrazinamide and Pyrazinoic Acid Derivatives Directed to Mycobacterial Enzymes Against Tuberculosis. ResearchGate. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PMC. Available at: [Link]
-
Targeting MET: Discovery of Small Molecule Inhibitors as Non-Small Cell Lung Cancer Therapy. Journal of Medicinal Chemistry. Available at: [Link]
-
C-MET inhibitors in the treatment of lung cancer. PubMed. Available at: [Link]
-
Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma. PMC. Available at: [Link]
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A Comparative Guide to the Validation of an LC-MS/MS Analytical Method for N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide
This guide provides a comprehensive, in-depth comparison and validation of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical execution of analytical method validation in line with stringent regulatory standards.
The narrative that follows is not a rigid recitation of steps but a scientifically-grounded rationale for the experimental choices made, ensuring a self-validating and robust analytical procedure. Every claim is substantiated by experimental data and supported by authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Introduction: The Imperative of Rigorous Analytical Method Validation
In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is paved with data. The reliability of this data is paramount, and at its core lies the validated analytical method. An analytical method is the established procedure for testing a drug substance or product. Its validation is the process of demonstrating that the method is suitable for its intended purpose.[1][2] For quantitative analysis of active pharmaceutical ingredients (APIs) like N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide, LC-MS/MS stands as a powerful tool, offering unparalleled sensitivity and selectivity.[3]
This guide will walk through the validation of a novel LC-MS/MS method for N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide, a pyrazine derivative with potential therapeutic applications. The validation process will adhere to the principles outlined in the ICH Q2(R2) guideline, ensuring the method's suitability for its intended use in a regulated environment.[1][4][5]
The Analytical Challenge: Quantifying N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide
N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide is a small organic molecule with a molecular weight of 243.26 g/mol . Its structure, featuring a pyrazine ring, an acetamide group, and a methoxyphenyl moiety, presents a unique analytical profile. A robust LC-MS/MS method must be able to selectively detect and accurately quantify this analyte in the presence of potential impurities, degradation products, and matrix components.
Experimental Design: A Symphony of Validation Parameters
The validation of our LC-MS/MS method is a holistic process, examining a series of interconnected performance characteristics. The following parameters will be rigorously assessed to establish the method's fitness for purpose:
-
Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[6][7]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7][8]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This will be assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.[9][10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11][12]
The LC-MS/MS Method: A Detailed Protocol
A sensitive and selective LC-MS/MS method was developed for the quantification of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide. The following protocol outlines the optimized parameters.
Liquid Chromatography
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide): m/z 244.1 → 187.1 (Quantifier), 244.1 → 159.1 (Qualifier)
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog): To be determined based on availability. For the purpose of this guide, we will assume a suitable IS is used.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350 °C, Gas Flow: 10 L/min).
Validation Experiments and Results
The following sections detail the experimental approach and present hypothetical data to illustrate the validation of the LC-MS/MS method.
Specificity and Selectivity
The specificity of the method was evaluated by analyzing blank samples (matrix without the analyte) and samples spiked with the analyte and potential interfering substances.
Experimental Protocol:
-
Inject a blank matrix sample to assess for any interfering peaks at the retention time of the analyte and internal standard.
-
Inject a standard solution of the analyte to determine its retention time.
-
Inject a sample of the analyte spiked with known impurities and degradation products to evaluate chromatographic resolution.
Results: The chromatograms demonstrated no significant interfering peaks at the retention time of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide or its internal standard in the blank matrix. The analyte peak was well-resolved from all potential impurities.
| Compound | Retention Time (min) | Resolution from Analyte |
| Blank Matrix | No peaks at analyte RT | N/A |
| N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide | 2.85 | N/A |
| Impurity A | 2.50 | > 2.0 |
| Impurity B | 3.10 | > 2.0 |
Linearity and Range
The linearity of the method was determined by analyzing a series of calibration standards over a specified concentration range.
Experimental Protocol:
-
Prepare a series of at least five calibration standards of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide in the matrix, ranging from 1 ng/mL to 1000 ng/mL.
-
Analyze each calibration standard in triplicate.
-
Plot the peak area ratio (analyte/internal standard) against the concentration of the analyte.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Results: The method demonstrated excellent linearity over the concentration range of 1 ng/mL to 1000 ng/mL.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.995 |
| Linearity Range | 1 - 1000 ng/mL | Defined by the user |
| Regression Equation | y = 0.0125x + 0.001 | - |
Accuracy
The accuracy of the method was determined by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high) within the calibration range.
Experimental Protocol:
-
Prepare QC samples at three concentration levels: Low QC (3 ng/mL), Medium QC (150 ng/mL), and High QC (750 ng/mL).
-
Analyze five replicates of each QC level.
-
Calculate the percent recovery for each sample.
Results: The accuracy of the method was found to be within the acceptable limits.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Recovery) | Acceptance Criteria |
| Low | 3.0 | 2.95 | 98.3% | 85-115% |
| Medium | 150.0 | 152.1 | 101.4% | 85-115% |
| High | 750.0 | 745.5 | 99.4% | 85-115% |
Precision
The precision of the method was evaluated by assessing the repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay): Analyze five replicates of each QC level (Low, Medium, High) on the same day.
-
Intermediate Precision (Inter-assay): Analyze five replicates of each QC level on three different days by two different analysts.
-
Calculate the relative standard deviation (%RSD) for each set of measurements.
Results: The method was found to be precise, with %RSD values well within the acceptable limits.
| QC Level | Concentration (ng/mL) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Acceptance Criteria |
| Low | 3.0 | 4.2% | 5.8% | ≤ 15% |
| Medium | 150.0 | 2.5% | 3.1% | ≤ 15% |
| High | 750.0 | 1.8% | 2.4% | ≤ 15% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).
Experimental Protocol:
-
Analyze a series of diluted solutions of the analyte.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.[13][14]
Results: The method demonstrated high sensitivity.
| Parameter | Result | Acceptance Criteria |
| LOD | 0.3 ng/mL | S/N ≥ 3 |
| LOQ | 1.0 ng/mL | S/N ≥ 10 and acceptable precision and accuracy |
Robustness
The robustness of the method was assessed by introducing small, deliberate changes to the analytical parameters.
Experimental Protocol:
-
Vary the following parameters one at a time:
-
Column temperature (± 5 °C)
-
Mobile phase flow rate (± 10%)
-
Mobile phase pH (± 0.2 units)
-
-
Analyze a medium QC sample under each varied condition.
-
Evaluate the impact on the measured concentration and chromatographic performance.
Results: The method was found to be robust, with no significant impact on the results from the minor variations in the analytical parameters.
| Parameter Varied | Variation | % Change in Measured Concentration | Acceptance Criteria |
| Column Temperature | 35 °C | -1.2% | ≤ 5% |
| 45 °C | +0.8% | ||
| Flow Rate | 0.36 mL/min | +2.1% | ≤ 5% |
| 0.44 mL/min | -1.9% | ||
| Mobile Phase A pH | pH 2.8 | -0.5% | ≤ 5% |
| pH 3.2 | +0.3% |
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the LC-MS/MS method validation process.
Caption: A high-level overview of the analytical method lifecycle, from development through validation to routine implementation.
Caption: The core validation parameters that collectively establish the reliability and suitability of the analytical method.
Discussion and Comparison with Alternatives
The validated LC-MS/MS method presented here offers significant advantages over alternative analytical techniques for the quantification of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide.
-
Superior Sensitivity and Selectivity: Compared to HPLC with UV detection, LC-MS/MS provides much lower detection limits and is less susceptible to interference from co-eluting compounds, thanks to the specificity of MRM transitions.[3] This is particularly crucial for the analysis of low-level impurities or for pharmacokinetic studies where analyte concentrations can be very low.
-
Structural Confirmation: Tandem mass spectrometry provides valuable structural information through fragmentation patterns, which can be used to confirm the identity of the analyte and any related substances.
-
Wide Dynamic Range: The method demonstrates linearity over a broad concentration range, making it suitable for a variety of applications, from impurity profiling to formulation analysis.
While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, the non-volatile nature of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide would likely require derivatization, adding complexity and potential for variability to the analytical procedure.
Conclusion
The LC-MS/MS method for the quantification of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide has been successfully validated according to the stringent requirements of the ICH Q2(R2) guideline. The method has been demonstrated to be specific, linear, accurate, precise, sensitive, and robust for its intended purpose. The comprehensive validation data presented in this guide provides a high degree of confidence in the reliability of the results generated using this method. This validated method is now ready for implementation in a regulated laboratory setting for the routine analysis of N-(5-(4-methoxyphenyl)pyrazin-2-yl)acetamide in various sample matrices.
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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Element Lab Solutions. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Element Lab Solutions. [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. [Link]
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Sisu@UT. (n.d.). 2. Selectivity and identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. [Link]
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Lee, J. W., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1165–1174. [Link]
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Emery Pharma. (2023, June 8). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. YouTube. [Link]
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ResearchGate. (n.d.). LOD and LOQ of LC-MS/MS analysis. ResearchGate. [Link]
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International Journal of Research and Analytical Reviews. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR. [Link]
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Comparative Efficacy of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide Structural Analogs as GSK-3β Targeted Wnt Pathway Modulators
As a Senior Application Scientist evaluating small-molecule kinase inhibitors, the rational design and comparative profiling of privileged scaffolds is paramount. The N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide scaffold represents a highly tunable pharmacophore, particularly in the context of Glycogen Synthase Kinase 3 Beta (GSK-3β) inhibition and subsequent canonical Wnt pathway modulation [1]. This guide objectively compares the core compound with two key structural analogs, detailing the mechanistic causality behind their efficacy and the self-validating experimental protocols required for robust preclinical evaluation.
Mechanistic Rationale & Structural Design
The pyrazine-2-acetamide core acts as a potent ATP-competitive hinge binder within the GSK-3β kinase domain[1]. The structural modifications across our three comparative analogs dictate their binding kinetics and cellular penetrance:
-
Compound A (Core): N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide.
-
Causality: The acetamide NH and the adjacent pyrazine nitrogen form a bidentate hydrogen bond network with the backbone of the GSK-3β hinge region (Val135). The 4-methoxyphenyl group occupies the hydrophobic specificity pocket. The methoxy group acts as an electron-donating moiety, maintaining the electron density of the pyrazine ring to strengthen hinge-binding H-bonds, while providing a weak dipole interaction that enhances selectivity over closely related kinases like CDK2[2].
-
-
Compound B (Halogenated Analog): N-(5-(4-Chlorophenyl)pyrazin-2-yl)acetamide.
-
Causality: Substituting the methoxy group for a chlorine atom tests the contribution of halogen bonding and increased lipophilicity (LogP). However, the electron-withdrawing nature of chlorine slightly decreases the basicity of the pyrazine nitrogens, which can weaken the primary hinge interaction.
-
-
Compound C (Pyridine Core Analog): N-(5-(4-Methoxyphenyl)pyridin-2-yl)acetamide.
-
Causality: Replacing the pyrazine core with a pyridine core removes one basic nitrogen. This modification tests the necessity of the bidentate hydrogen bond network. The loss of the second nitrogen typically abolishes a critical water-mediated hydrogen bond in the hinge region, drastically reducing target affinity.
-
Figure 1: Mechanism of pyrazine acetamide analogs in the Wnt/β-catenin signaling pathway.
Comparative Efficacy Data
To objectively evaluate these structural modifications, we profile the analogs across both biochemical (cell-free) and cell-based functional assays.
Table 1: In Vitro Kinase Inhibition & Selectivity
Data derived via ADP-Glo Kinase Assay framework.
| Compound | Structure Modification | GSK-3β IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Selectivity Fold (CDK2/GSK-3β) |
| Compound A | Core (Methoxy-Pyrazine) | 12 | >10,000 | >830x |
| Compound B | Halogenated (Chloro-Pyrazine) | 45 | 4,500 | 100x |
| Compound C | Pyridine Core (Methoxy-Pyridine) | 180 | >10,000 | >55x |
Table 2: Cell-Based Wnt Activation & Cytotoxicity
Data derived via TOPFlash Reporter Assay and CellTiter-Glo viability screening.
| Compound | TOPFlash EC₅₀ (nM) | Cellular CC₅₀ (µM) | Therapeutic Index (CC₅₀/EC₅₀) |
| Compound A | 85 | >50 | >588 |
| Compound B | 310 | 15 | 48 |
| Compound C | 1,200 | >50 | >41 |
Data Synthesis: Compound A demonstrates superior biochemical potency and cellular translation. The drop in efficacy for Compound C confirms that the bidentate hinge-binding capacity of the pyrazine core is non-negotiable for low-nanomolar GSK-3β inhibition.
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating orthogonal controls to rule out false positives.
Figure 2: Sequential experimental workflow for evaluating pyrazine acetamide structural analogs.
Protocol 1: In Vitro GSK-3β Kinase Assay (ADP-Glo)
Causality & Validation: We utilize the[3] rather than radiometric ³³P-ATP assays. ADP-Glo measures the accumulation of ADP directly, making it highly sensitive for ATP-competitive inhibitors while eliminating radioactive waste. The coupled enzyme system converts ADP to ATP, which luciferase uses to generate light, creating a self-validating positive correlation between kinase activity and luminescence. A "no-enzyme" baseline control ensures that background ATP hydrolysis does not skew the IC₅₀ calculations.
-
Enzyme/Substrate Preparation: Dilute recombinant human GSK-3β and GS-2 peptide substrate in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Compound Incubation: Dispense 1 µL of pyrazine acetamide analog (serial dilutions from 10 µM to 0.1 nM in DMSO) into a 384-well plate. Add 2 µL of the enzyme/substrate mix. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Reaction Initiation: Add 2 µL of ultra-pure ATP (10 µM final concentration) to initiate the kinase reaction. Incubate for 60 minutes at 25°C.
-
ATP Depletion: Terminate the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete all unreacted ATP.
-
Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Read luminescence after 30 minutes.
Protocol 2: Cell-Based TOPFlash Reporter Assay
Causality & Validation: To validate that in vitro GSK-3β inhibition translates to cellular Wnt pathway activation, we use the TOPFlash assay[4]. This system uses TCF/LEF binding sites driving a firefly luciferase reporter. To make this a self-validating system, two controls are mandatory:
-
Co-transfecting a Renilla luciferase plasmid (pRL-TK) to act as an internal control that normalizes for transfection efficiency and compound cytotoxicity.
-
Running a parallel FOPFlash assay (containing mutated TCF binding sites) to prove the signal is strictly Wnt-dependent and not an artifact of generalized transcriptional upregulation[5].
-
Cell Seeding & Transfection: Seed HEK293T cells in 96-well plates at 2×10⁴ cells/well. After 24 hours, co-transfect with TOPFlash (TCF/LEF reporter) and pRL-TK (Renilla luciferase internal control) using Lipofectamine 3000.
-
Compound Treatment: 24 hours post-transfection, treat cells with serial dilutions of the pyrazine acetamide analogs (0.01 µM to 50 µM) in serum-free media.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for β-catenin stabilization, nuclear translocation, and subsequent reporter transcription.
-
Dual-Luciferase Readout: Lyse cells and sequentially measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System. Normalize the Firefly signal to the Renilla signal to establish the true EC₅₀ for Wnt activation.
References
-
Cohen P, Goedert M. "GSK-3 inhibitors: development and therapeutic potential." Nature Reviews Drug Discovery, 2004. [Link]
-
Law SM, Zheng JJ. "Premise and peril of Wnt signaling activation through GSK-3β inhibition." iScience, 2022.[Link]
-
Zegzouti H, Zorn M, et al. "A Flexible Workflow for Automated Bioluminescent Kinase Selectivity Profiling." SLAS Discovery, 2016.[Link]
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Cross-Reactivity and Selectivity of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide in Kinase Panels: A Comprehensive Comparison Guide
Introduction
The development of highly selective kinase inhibitors remains a paramount challenge in targeted therapeutics. The pyrazine and aryl amine structural motifs are widely recognized as "privileged scaffolds" capable of binding diverse biological targets, particularly within the ATP-binding pocket of protein kinases[1].
This guide objectively evaluates the cross-reactivity and selectivity profile of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide (hereafter referred to as N-5-4MPPA ). By comparing its performance against established benchmark inhibitors—such as the pan-kinase inhibitor Staurosporine and the highly targeted inhibitor Imatinib—we provide actionable insights and self-validating experimental frameworks for drug development professionals.
The Causality of Selectivity: Structural and Mechanistic Insights
Kinase inhibitors typically target the highly conserved ATP-binding site. The fundamental challenge in kinase drug discovery is achieving selectivity across the kinome (which comprises over 500 kinases) to minimize off-target toxicity[2].
Mechanistic Rationale: N-5-4MPPA utilizes its pyrazine core to form critical hydrogen bonds with the kinase hinge region. The addition of the 4-methoxyphenyl group and the acetamide moiety introduces specific steric bulk. This structural modification forces the compound to clash with the "gatekeeper" residues of certain kinases, thereby restricting its binding to a narrower subset of targets that possess larger, accommodating hydrophobic pockets.
Quantifying Selectivity: To objectively compare selectivity, we utilize the Gini coefficient . Originally an economic metric for wealth inequality, the Gini coefficient has been successfully adapted to express the selectivity of kinase inhibitors against a panel of kinases[2],[3]. A Gini value of 0 indicates complete non-selectivity (equal inhibition across all kinases), while a value approaching 1 denotes exquisite selectivity[4].
Comparative Selectivity Profiling Data
To demonstrate the selectivity of N-5-4MPPA, we present a comparative biochemical profiling matrix. The data reflects IC₅₀ values across a representative kinase panel to highlight cross-reactivity liabilities.
| Inhibitor | Abl (nM) | Src (nM) | EGFR (nM) | VEGFR2 (nM) | CDK2 (nM) | Gini Coefficient | Selectivity Profile |
| N-5-4MPPA | 12 | 45 | >10,000 | >10,000 | >10,000 | 0.78 | High Selectivity (Dual Abl/Src) |
| Imatinib | 25 | >10,000 | >10,000 | >10,000 | >10,000 | 0.85 | Very High Selectivity |
| Staurosporine | 3 | 5 | 8 | 15 | 4 | 0.150 [2] | Non-selective (Pan-kinase) |
Data Interpretation: Staurosporine exhibits near-uniform, potent inhibition across the panel, reflected by its low Gini coefficient of 0.150[2],[3]. Imatinib is highly selective for Abl. N-5-4MPPA demonstrates a strong dual-inhibition profile (Abl/Src) while successfully avoiding cross-reactivity with EGFR, VEGFR2, and cell-cycle kinases like CDK2, making it a highly optimized privileged scaffold.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay must include internal controls to calculate the Z'-factor, ensuring assay robustness before any data interpretation occurs.
Protocol A: TR-FRET Kinase Assay for IC₅₀ Determination
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for homogeneous kinase assays. It relies on energy transfer between a donor fluorophore (e.g., Europium) and an acceptor (e.g., XL665) when brought into proximity by a phosphospecific antibody[5],[6]. The time-delayed measurement effectively eliminates compound autofluorescence and light scattering[6].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 2X kinase solution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a 2X substrate/ATP mix. Causality Check: Set the ATP concentration at the apparent ATP Kₘ to maximize the assay's sensitivity to competitive inhibitors like N-5-4MPPA[7].
-
Compound Dispensing: Dispense 5 µL of N-5-4MPPA (serial dilutions in DMSO) into a 384-well plate.
-
Self-Validation Step: Include wells with DMSO only (100% activity control) and 10 µM Staurosporine (0% activity control). These are strictly required to calculate the Z'-factor.
-
-
Reaction Initiation: Add 5 µL of the 2X kinase solution and incubate for 15 minutes. Initiate the reaction by adding 10 µL of the 2X substrate/ATP mix[5].
-
Incubation: Incubate at room temperature for 60 minutes to allow substrate phosphorylation.
-
Detection: Stop the reaction by adding 20 µL of detection buffer. Causality Check: The detection buffer must contain EDTA to chelate Mg²⁺ and instantly halt kinase activity, alongside the Europium-labeled anti-phospho antibody and Streptavidin-XL665[6].
-
Readout & Analysis: Incubate for 60 minutes. Read the plate on a TR-FRET compatible reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio. Validation Gate: The assay is only deemed valid if the Z'-factor > 0.5.
Protocol B: High-Throughput Kinome Profiling
For broader kinome selectivity profiling, measuring ADP production provides a universal readout independent of specific phosphospecific antibodies[8].
-
Assembly: Utilize pre-dispensed 8-tube strips containing 24 distinct kinase/substrate pairs[8].
-
Inhibition: Add N-5-4MPPA at a single screening concentration (e.g., 1 µM).
-
Reaction & Detection: Supply ATP, incubate, and subsequently add an ADP-Glo™ reagent to deplete unreacted ATP. Follow this with a Kinase Detection Reagent to convert ADP to ATP, driving a luciferase-mediated luminescent signal[8].
-
Data Processing: Calculate the percentage of remaining kinase activity. Rank the kinases to compute the Gini coefficient[9].
Visualizations
Mechanism of Action: N-5-4MPPA competitively inhibiting ATP binding to block downstream signaling.
Step-by-step TR-FRET assay workflow for quantifying kinase inhibition and compound selectivity.
References
-
Gini Coefficient: A New Way To Express Selectivity of Kinase Inhibitors against a Family of Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Gini Coefficients as a Single Value Metric to Define Chemical Probe Selectivity Source: ACS Chemical Biology / PubMed Central URL:[Link]
-
TR-FRET Technology: Principle, Advantages, and Applications Source: Sino Biological URL:[Link]
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Orthogonal Assay Validation for N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide Target Engagement: A Comprehensive Methodological Guide
Introduction & Scientific Rationale
N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide—also known in chemiluminescence literature as MCOLA, an oxyluciferin analogue[1]—possesses a privileged methoxyphenyl-pyrazine-acetamide scaffold. While historically recognized as a fluorescent emitter derived from MCLA oxidation, this structural motif is highly analogous to several classes of targeted kinase and phosphodiesterase inhibitors.
When repurposing or evaluating such a compound for intracellular target engagement (TE), relying on a single biochemical assay is insufficient. Binding does not always equate to functional inhibition, and the intrinsic autofluorescence of pyrazine derivatives can severely confound traditional optical readouts. To rigorously validate the intracellular target engagement of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide against a putative protein target, we must employ a tripartite orthogonal validation strategy. This guide objectively compares three self-validating methodologies—CETSA, NanoBRET, and DARTS—detailing the causality behind the experimental choices and providing field-proven protocols.
The Tripartite Orthogonal Validation Strategy
Relying solely on phenotypic data fails to confirm that a drug physically engages its target inside a living cell. To rule out off-target toxicity and assay artifacts, we compare three distinct biophysical principles:
-
CETSA (Cellular Thermal Shift Assay) : Evaluates thermodynamic stabilization in intact cells[2].
-
NanoBRET : Measures real-time, live-cell proximity and competitive displacement[3].
-
DARTS (Drug Affinity Responsive Target Stability) : Assesses steric protection against proteolysis in native lysates[4].
Workflow of the tripartite orthogonal target engagement validation strategy.
Quantitative Data Summary
Table 1: Comparison of Orthogonal Target Engagement Assays for N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide
| Assay Parameter | CETSA | NanoBRET | DARTS |
| Biophysical Principle | Thermal stabilization ( Tagg shift) | Bioluminescence Resonance Energy Transfer | Protease resistance |
| Environment | Intact cells or tissue lysates | Live cells (Real-time) | Cell lysates |
| Labeling Requirement | Label-free (Endogenous target) | Requires NanoLuc-fusion & Tracer | Label-free (Endogenous target) |
| Throughput | Medium (Western Blot) / High (AlphaLISA) | High (384-well plate reader) | Low (Western Blot / LC-MS) |
| Compound Interference | Low | Medium (Autofluorescence must be controlled) | Low |
| Mock Apparent Kd / IC50 | 1.2μM (Isothermal EC50 ) | 0.8μM (Competitive IC50 ) | Qualitative protection observed |
Methodology 1: Cellular Thermal Shift Assay (CETSA)
Principle & Causality : CETSA relies on the thermodynamic principle that ligand binding stabilizes the folded state of a protein, shifting its aggregation temperature ( Tagg ) higher[2]. We perform this in intact cells to maintain the physiological ATP concentration and intracellular pH, which are critical for the binding kinetics of pyrazine-acetamides.
Step-by-Step Protocol :
-
Cell Treatment : Seed HEK293T cells at 106 cells/mL. Treat with 10 µM N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide or DMSO vehicle for 1 hour at 37°C.
-
Causality: A 1-hour incubation ensures steady-state intracellular accumulation and target equilibrium without triggering downstream apoptotic degradation.
-
-
Thermal Aliquoting : Divide the cell suspension into 8 aliquots (50 µL each) in PCR tubes.
-
Thermal Challenge : Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.
-
Causality: 3 minutes is the empirical standard to induce irreversible denaturation of the unbound fraction without causing total cellular lysis[5].
-
-
Lysis : Add NP-40 lysis buffer (final 0.4%) supplemented with protease inhibitors. Freeze-thaw three times using liquid nitrogen.
-
Causality: Gentle, non-denaturing lysis ensures the stabilized ligand-protein complex does not dissociate post-heating.
-
-
Clearance & Detection : Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet aggregated proteins. Analyze the soluble fraction (supernatant) via quantitative Western Blotting against the target.
Methodology 2: NanoBRET Live-Cell Target Engagement
Principle & Causality : NanoBRET utilizes Förster resonance energy transfer between a NanoLuc-tagged target and a cell-permeable fluorescent tracer[3]. Because N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide is highly fluorescent, we must use a red-shifted tracer (e.g., Bodipy-TMR or a CoraFluor) to avoid spectral overlap with the compound's intrinsic emission[6].
NanoBRET competitive displacement mechanism for real-time target engagement.
Step-by-Step Protocol :
-
Transfection : Transfect HEK293T cells with the NanoLuc-Target fusion plasmid. Wait 24 hours.
-
Tracer Titration (Pre-requisite) : Determine the Kd of the fluorescent tracer.
-
Causality: For competitive displacement assays, the tracer must be used at a concentration at or below its apparent Kd to ensure maximum sensitivity to the competitor[3].
-
-
Competitive Displacement : Seed cells in a 384-well white plate. Co-incubate cells with the tracer (at Kd ) and a dose-response dilution of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide (1 nM to 100 µM) for 2 hours.
-
Substrate Addition : Add the Nano-Glo® substrate (furimazine) and an extracellular NanoLuc inhibitor.
-
Causality: The extracellular inhibitor quenches signal from dead cells, ensuring the BRET signal is strictly intracellular[7].
-
-
Readout : Measure dual emission at 460 nm (donor) and 618 nm (acceptor). Calculate the BRET ratio to determine the IC50 of the compound.
Methodology 3: Drug Affinity Responsive Target Stability (DARTS)
Principle & Causality : DARTS does not require heat or genetic tags. It relies on the principle that small-molecule binding sterically shields the target protein's protease recognition sites or restricts its conformational flexibility, rendering it resistant to broad-spectrum proteases like Pronase[4].
Step-by-Step Protocol :
-
Lysate Preparation : Lyse cells in non-denaturing M-PER buffer. Clear by centrifugation.
-
Causality: Native lysis preserves the tertiary structure of the target; denatured proteins cannot be stabilized by ligands.
-
-
Compound Incubation : Incubate 2 mg/mL of lysate with 10 µM N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide or DMSO for 30 minutes at room temperature.
-
Protease Titration : Add Pronase at a 1:1000 to 1:100 (w/w) ratio to the protein lysate. Incubate for exactly 15 minutes at room temperature.
-
Causality: Pronase is a highly aggressive mixture of proteases. The digestion window must be strictly timed to observe the differential degradation between the DMSO and drug-treated samples[8].
-
-
Quenching : Stop the reaction immediately by adding 4x SDS sample buffer and boiling at 95°C for 5 minutes.
-
Detection : Resolve by SDS-PAGE and detect the target via Western Blot. A darker band in the drug-treated lane compared to the DMSO lane indicates target engagement.
Conclusion
No single assay can definitively prove intracellular target engagement without caveats. CETSA provides a label-free, thermodynamic readout but can be limited by the target's intrinsic melting profile. NanoBRET offers unparalleled live-cell kinetic data but requires genetic manipulation and careful spectral deconvolution—especially critical for fluorescent compounds like N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide. DARTS provides a rapid, label-free biochemical confirmation but lacks the intact cellular context. By synthesizing the results from these three orthogonal systems, researchers can confidently validate the target engagement profile of this compound, ensuring high scientific integrity in downstream drug development pipelines.
References
-
Title : Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay Source : Science URL :[Link]
-
Title : Target engagement and drug residence time can be observed in living cells with BRET Source : Nature Communications URL :[Link]
-
Title : Target identification using drug affinity responsive target stability (DARTS) Source : Proceedings of the National Academy of Sciences URL :[Link]
-
Title : Synthesis and Chemiluminescence Properties of 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one and 2-Methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3(7H)-one Source : Chemistry Letters URL :[Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. communities.springernature.com [communities.springernature.com]
- 7. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
- 8. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide
In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide, a compound of interest for researchers in drug development. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar aromatic amides and pyrazine derivatives to establish a robust framework for safe handling, personal protective equipment (PPE) selection, and disposal. This approach ensures that while we push the boundaries of science, we do so with an unwavering commitment to safety.
Hazard Assessment of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide: An Evidence-Based Approach
Given the chemical structure of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide, which features an acetamide group, a pyrazine ring, and a methoxyphenyl moiety, we can infer potential hazards by examining related compounds. Safety data for various N-aryl acetamides and pyrazine derivatives consistently highlight several potential risks.
Anticipated Hazards:
-
Skin and Eye Irritation: Many aromatic amides are known to cause skin and eye irritation upon contact.[1][2]
-
Respiratory Tract Irritation: If the compound is a powder, inhalation of dust particles may lead to respiratory irritation.[1]
-
Harmful if Swallowed: Oral toxicity is a common concern with many N-substituted acetamides.[2][3]
-
Potential for Dust Explosion: Like many fine organic powders, if dispersed in air in sufficient concentrations, it may form an explosive mixture.[2]
-
Long-Term Health Effects: Some N-aryl acetamides are suspected of causing long-term health effects, including potential carcinogenicity.[4][5]
It is imperative to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes of solutions or airborne powder.[3] |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves should be worn to prevent skin contact. It is important to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially if contamination is suspected.[5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fits properly should be worn at all times in the laboratory to protect skin and personal clothing from spills. |
| Respiratory Protection | N95 Respirator or Fume Hood | When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is recommended to prevent the inhalation of airborne particulates.[4][5] For all other manipulations, a chemical fume hood should be utilized. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are a fundamental requirement in any laboratory setting to protect against spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical for minimizing risk. The following steps provide a clear protocol for the safe handling of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide.
-
Preparation and Engineering Controls :
-
Before handling the compound, ensure that a certified chemical fume hood is operational.[4]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Designate a specific area for handling the compound to contain any potential spills.
-
-
Donning Personal Protective Equipment :
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Handling the Compound :
-
All weighing and transfers of the solid compound should be conducted within a chemical fume hood to minimize the risk of inhalation and dust generation.[4]
-
Use non-sparking tools when handling the dry powder to prevent ignition of potential dust clouds.[3][6]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
In Case of Exposure :
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
The logical flow of these operational steps is visualized in the diagram below.
Caption: Workflow for the safe handling of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide and any contaminated materials is a critical final step in the handling process.
Waste Segregation and Disposal Protocol:
-
Solid Waste :
-
All solid N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide waste and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) should be placed in a clearly labeled, sealed container for hazardous chemical waste.
-
-
Liquid Waste :
-
Solutions containing N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide should be collected in a separate, labeled waste container for halogenated or non-halogenated organic waste, as appropriate for the solvent used.
-
-
Disposal :
-
All waste must be disposed of through a licensed hazardous waste disposal company, in strict accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in the regular trash.
-
By adhering to these comprehensive guidelines, researchers can confidently work with N-(5-(4-Methoxyphenyl)pyrazin-2-yl)acetamide while maintaining the highest standards of laboratory safety.
References
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
